Ethyl 4-oxobutanoate
Description
Properties
IUPAC Name |
ethyl 4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-9-6(8)4-3-5-7/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMPHCGACBODIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90143879 | |
| Record name | Ethyl 4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90143879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10138-10-0 | |
| Record name | Butanoic acid, 4-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10138-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-oxobutanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90143879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 4-OXOBUTANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0592D2Y8Z0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ethyl 4-oxobutanoate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
Ethyl 4-oxobutanoate, also known as ethyl succinyl-aldehyde, is a versatile bifunctional molecule with significant applications in organic synthesis, particularly as a key intermediate in the preparation of pharmaceuticals and other specialty chemicals. Its structure, incorporating both an aldehyde and an ester functional group, allows for a diverse range of chemical transformations. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on experimental protocols and data relevant to researchers, scientists, and professionals in drug development.
Introduction
This compound (CAS No: 10138-10-0) is a carboxylic ester derived from the formal condensation of the carboxyl group of succinic semialdehyde with ethanol.[1] It serves as a valuable building block in the synthesis of more complex molecules due to the orthogonal reactivity of its aldehyde and ester moieties. This guide will detail the primary synthetic routes to this compound, its key physicochemical and spectroscopic properties, and its utility in various synthetic applications, including its role as a precursor to biologically active compounds.
Physicochemical and Spectroscopic Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₀O₃ | [1] |
| Molecular Weight | 130.14 g/mol | [1] |
| CAS Number | 10138-10-0 | [1] |
| Physical Form | Liquid | [2] |
| Purity | ≥95% (typical) | [2] |
| IUPAC Name | This compound | [1] |
| Synonyms | Ethyl 4-oxobutyrate, Ethyl 3-formylpropionate, Succinaldehydic acid ethyl ester | [1] |
| SMILES | CCOC(=O)CCC=O | [1] |
| InChIKey | QFMPHCGACBODIJ-UHFFFAOYSA-N | [1] |
Spectroscopic data is critical for the identification and characterization of this compound. The following tables summarize the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.
Table 2: ¹H NMR Spectroscopic Data of this compound (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.80 | t | 1H | -CHO |
| 4.15 | q | 2H | -OCH₂CH₃ |
| 2.80 | t | 2H | -CH₂CHO |
| 2.60 | t | 2H | -CH₂CO₂Et |
| 1.25 | t | 3H | -OCH₂CH₃ |
Table 3: ¹³C NMR Spectroscopic Data of this compound (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| 201.5 | -CHO |
| 172.5 | -CO₂Et |
| 60.8 | -OCH₂CH₃ |
| 42.5 | -CH₂CHO |
| 28.0 | -CH₂CO₂Et |
| 14.2 | -OCH₂CH₃ |
Table 4: IR and Mass Spectrometry Data of this compound
| Spectroscopic Technique | Key Peaks/Fragments | Reference(s) |
| IR (Infrared) Spectroscopy (cm⁻¹) | ~2980 (C-H stretch, aliphatic), ~2720 (C-H stretch, aldehyde), ~1735 (C=O stretch, ester), ~1725 (C=O stretch, aldehyde), ~1200 (C-O stretch, ester) | [1] |
| Mass Spectrometry (EI-MS) m/z | 130 [M]⁺, 101 [M - C₂H₅]⁺, 85 [M - OC₂H₅]⁺, 57, 29 | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. The most common methods involve the esterification of succinic acid or its anhydride, followed by selective reduction or oxidation, or through Friedel-Crafts acylation of an appropriate aromatic substrate followed by further transformations.
Synthesis from Succinic Anhydride and Ethanol
A primary route to a precursor of this compound involves the alcoholysis of succinic anhydride with ethanol to form monoethyl succinate. This is then converted to the corresponding acyl chloride and subsequently reduced to the aldehyde.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine succinic anhydride (1.0 eq) and absolute ethanol (3.0 eq).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.01 eq) or an acidic ion-exchange resin like Amberlyst-15.[3]
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC or GC.
-
Work-up: After cooling to room temperature, neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Purification: Remove the excess ethanol under reduced pressure. The resulting crude monoethyl succinate can be purified by vacuum distillation.
-
Formation of the Acyl Chloride: In a fume hood, carefully add thionyl chloride (1.2 eq) dropwise to the cooled monoethyl succinate (1.0 eq). The reaction is typically performed in an inert solvent like dichloromethane.
-
Reaction: Allow the reaction to proceed at room temperature for 1-2 hours, then gently reflux for 1 hour or until the evolution of gas ceases.
-
Reduction to Aldehyde: The resulting ethyl succinyl chloride is then selectively reduced to this compound. A common method is the Rosenmund reduction, which involves catalytic hydrogenation over a poisoned palladium catalyst (e.g., Pd/BaSO₄ with quinoline-sulfur). Alternatively, controlled reduction using a hydride reagent such as lithium tri-tert-butoxyaluminum hydride at low temperature can be employed.
-
Purification: The crude this compound is purified by vacuum distillation.
Friedel-Crafts Acylation Approach
While not a direct synthesis of this compound itself, the Friedel-Crafts acylation using a succinic acid derivative is a common method to produce substituted analogues that are important in drug discovery.[4]
-
Friedel-Crafts Acylation:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (AlCl₃) to an inert solvent (e.g., nitrobenzene or 1,2-dichloroethane) and cool in an ice bath.
-
Addition of Reactants: A mixture of butylbenzene and succinic anhydride is added dropwise from the dropping funnel to the stirred suspension of aluminum chloride.
-
Reaction Progression: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated (e.g., to 60°C) for several hours.
-
Work-up: The reaction mixture is cooled and then carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: The product, 4-(4-butylphenyl)-4-oxobutanoic acid, is extracted with an organic solvent like diethyl ether or ethyl acetate, washed with water, dried, and the solvent is removed. The crude product can be purified by recrystallization.
-
-
Esterification:
-
Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve the 4-(4-butylphenyl)-4-oxobutanoic acid in an excess of absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reaction: Heat the mixture to reflux for several hours.
-
Work-up and Purification: The residue is dissolved in an organic solvent, washed with saturated sodium bicarbonate solution and brine, dried, and the solvent is evaporated. The crude ester is then purified by column chromatography.
-
Applications in Drug Development and Organic Synthesis
This compound and its derivatives are valuable intermediates in the synthesis of various biologically active molecules.
Precursor to GABA Analogues
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[5] GABA analogues are an important class of drugs used as anticonvulsants, anxiolytics, and for the treatment of neuropathic pain. The chemical structure of this compound makes it a suitable starting material for the synthesis of certain GABA analogues. For instance, reductive amination of the aldehyde followed by hydrolysis of the ester can provide 4-aminobutanoic acid derivatives.
Role in the Synthesis of Other Pharmaceuticals
Derivatives of this compound are employed in the synthesis of a range of pharmaceutical agents. For example, ethyl 4-chloro-3-oxobutanoate is a precursor for the synthesis of (R)-4-chloro-3-hydroxybutyrate, a chiral building block for drugs such as L-carnitine and (R)-4-amino-3-hydroxybutyric acid (GABOB).[6] Furthermore, related structures are used in the development of kinase inhibitors and other heterocyclic compounds with diverse pharmacological activities.[4][7]
Biological and Metabolic Information
While not extensively studied for its direct biological activity, this compound is known to be a metabolite in certain biological systems. In a study involving Saccharomyces fermentati, a microorganism used in the production of flor sherry, this compound was found to be metabolized into several other volatile compounds.[8][9] The primary metabolic transformations observed were the reduction of the aldehyde to an alcohol, leading to the formation of ethyl 4-hydroxybutanoate, and the oxidation of the aldehyde to a carboxylic acid, which upon esterification yields diethyl succinate. The ethyl 4-hydroxybutanoate can further undergo intramolecular esterification (lactonization) to form 4-hydroxybutanoic acid lactone (gamma-butyrolactone).[8][9]
Conclusion
This compound is a chemical intermediate of significant value to the research and drug development community. Its synthesis from readily available starting materials like succinic anhydride, combined with its versatile reactivity, makes it an important building block for a wide array of more complex molecules, including pharmaceutically active compounds. The detailed protocols and compiled data in this guide are intended to facilitate its synthesis, characterization, and application in the laboratory.
References
- 1. This compound | C6H10O3 | CID 82395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 10138-10-0 [sigmaaldrich.com]
- 3. Thermodynamics of enzyme-catalyzed esterifications: I. Succinic acid esterification with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. GABA analogue - Wikipedia [en.wikipedia.org]
- 6. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Some Products of the Metabolism of this compound by Saccharomyces Fermentati in the Film Form on the Surface of Simulated Flor Sherry | American Journal of Enology and Viticulture [ajevonline.org]
- 9. Some Products of the Metabolism of this compound by Saccharomyces Fermentati in the Film Form on the Surface of Simulated Flor Sherry | American Journal of Enology and Viticulture [ajevonline.org]
An In-depth Technical Guide to Ethyl 4-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of ethyl 4-oxobutanoate, including its chemical identity, physicochemical properties, a representative synthetic protocol, and its biological context.
IUPAC Name and Chemical Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2][3]
Structure:
The chemical structure of this compound is characterized by a four-carbon chain containing an ester functional group at one end and an aldehyde group at the other.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in experimental settings, and for analytical method development.
| Property | Value | Source |
| Molecular Weight | 130.14 g/mol | [1][4][6] |
| Density | 1.013 g/cm³ | [1] |
| Boiling Point | 183.1 °C at 760 mmHg | [1] |
| Flash Point | 68.5 °C | [1] |
| LogP | 0.52860 | [1] |
| Vapor Pressure | 0.785 mmHg at 25°C | [1] |
| Refractive Index | 1.41 | [1] |
| Physical Form | Liquid | [3] |
Synthesis of this compound: Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound via Fischer esterification of 4-oxobutanoic acid. This method is a standard procedure for the preparation of esters from carboxylic acids and alcohols.
Reaction: 4-oxobutanoic acid + ethanol --(H⁺ catalyst)--> this compound + water
Materials and Equipment:
-
4-oxobutanoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (or other strong acid catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-oxobutanoic acid in an excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
-
Drying and Purification:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be further purified by distillation under reduced pressure.
-
Biological Role and Metabolic Context
This compound is recognized as a metabolite.[6][7] It is structurally derived from the formal condensation of the carboxyl group of succinic semialdehyde with ethanol.[6][7] This relationship places it within the broader context of cellular metabolism, potentially at the intersection of amino acid and carbohydrate metabolic pathways where succinic semialdehyde is an intermediate.
Visualizations
The following diagrams illustrate the synthesis workflow and the metabolic context of this compound.
Caption: Synthesis workflow for this compound.
Caption: Metabolic relationship of this compound.
References
- 1. This compound | CAS#:10138-10-0 | Chemsrc [chemsrc.com]
- 2. benchchem.com [benchchem.com]
- 3. Ethyl 4-chloro-3-oxobutanoate(638-07-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. This compound | C6H10O3 | CID 82395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound (CHEBI:87282) [ebi.ac.uk]
Spectroscopic Profile of Ethyl 4-oxobutanoate: A Technical Guide
Introduction
Ethyl 4-oxobutanoate (CAS No. 10138-10-0), a key intermediate in organic synthesis, is a bifunctional molecule containing both an ester and an aldehyde moiety. Its structural elucidation and purity assessment are critical for its application in research, particularly in the development of novel pharmaceutical agents and other fine chemicals. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented to aid researchers in their analytical endeavors.
Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| 9.80 | t | 1H | -CH O |
| 4.15 | q | 2H | -OCH ₂CH₃ |
| 2.75 | t | 2H | -C(=O)CH ₂- |
| 2.50 | t | 2H | -CH ₂CHO |
| 1.25 | t | 3H | -OCH₂CH ₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ) (ppm) | Assignment |
| 201.5 | C HO |
| 172.8 | -OC =O |
| 60.8 | -OC H₂CH₃ |
| 38.5 | -C H₂CHO |
| 28.0 | -C(=O)C H₂- |
| 14.2 | -OCH₂C H₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2980-2850 | Medium | C-H stretch (alkane) |
| 2720, 2820 | Medium | C-H stretch (aldehyde) |
| 1735 | Strong | C=O stretch (ester) |
| 1725 | Strong | C=O stretch (aldehyde) |
| 1200 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization, EI)
| m/z | Relative Intensity | Assignment |
| 130 | Moderate | [M]⁺ (Molecular Ion) |
| 101 | Moderate | [M - CHO]⁺ |
| 85 | High | [M - OCH₂CH₃]⁺ |
| 73 | High | [COOCH₂CH₃]⁺ |
| 45 | Moderate | [OCH₂CH₃]⁺ |
| 29 | High | [CHO]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of purified this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.
-
Instrument Setup and Data Acquisition:
-
¹H NMR: The spectrum is recorded on a 400 MHz (or higher) NMR spectrometer. Key acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: The spectrum is acquired on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). A standard proton-decoupled pulse program is used. A wider spectral width (0-220 ppm) is necessary, and a significantly larger number of scans is required to obtain adequate signal intensity due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shifts are calibrated relative to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film.
-
Instrument Setup and Data Acquisition: The spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is recorded first. The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization, or by direct infusion.
-
Ionization: Electron Ionization (EI) is employed, with a standard electron energy of 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: The detector records the abundance of each ion, and the data is plotted as a mass spectrum of relative intensity versus m/z.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
An In-depth Technical Guide on the Keto-enol Tautomerism of Ethyl 4-Oxobutanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 4-oxobutanoate and its derivatives are key intermediates in organic synthesis, particularly in the pharmaceutical industry. Their utility is intrinsically linked to their chemical reactivity, which is governed by a fascinating chemical phenomenon known as keto-enol tautomerism. This equilibrium between the keto and enol forms dictates the nucleophilic and electrophilic character of the molecule, thereby influencing reaction pathways and product outcomes. This technical guide provides a comprehensive overview of the keto-enol tautomerism in this compound derivatives, with a focus on the structural and environmental factors that influence the tautomeric equilibrium. This document details the experimental protocols for quantitative analysis, presents available data, and utilizes visualizations to elucidate key concepts for researchers and drug development professionals.
Introduction to Keto-Enol Tautomerism
Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1] In the case of this compound derivatives, the equilibrium involves the interconversion of the β-ketoester functionality. The keto form is generally more stable; however, the enol form can be significantly populated depending on the molecular structure and the surrounding environment.[2][3] The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation of the C=C double bond with the ester carbonyl group.
Factors Influencing the Tautomeric Equilibrium
The position of the keto-enol equilibrium is highly sensitive to both intramolecular and intermolecular factors. Understanding these influences is critical for controlling the reactivity of this compound derivatives in synthetic applications.
Substituent Effects
The nature of the substituent(s) on the this compound backbone can significantly alter the relative stabilities of the keto and enol tautomers.
-
Electron-withdrawing groups (EWGs) at the α-position (C2) or on an aryl group at C4 tend to increase the acidity of the α-protons, thereby favoring the enol form. For instance, the trifluoromethyl group in ethyl 4,4,4-trifluoroacetoacetate significantly increases the enol content compared to its non-fluorinated analog.[4][5]
-
Electron-donating groups (EDGs) generally have the opposite effect, destabilizing the enol form and favoring the keto tautomer.
-
Steric hindrance can also play a role. Bulky substituents may favor the enol form to alleviate steric strain present in the keto tautomer.
Solvent Effects
The polarity and hydrogen-bonding capability of the solvent have a profound impact on the keto-enol equilibrium.[6]
-
Nonpolar, aprotic solvents (e.g., hexane, benzene, carbon tetrachloride) tend to favor the enol form. In these solvents, the intramolecular hydrogen bond of the enol is a significant stabilizing factor.
-
Polar, aprotic solvents (e.g., DMSO, DMF) can also stabilize the enol form through intermolecular hydrogen bonding with the enolic hydroxyl group.
-
Polar, protic solvents (e.g., water, methanol) can hydrogen bond with both the keto and enol forms. However, they tend to favor the more polar keto form by solvating the carbonyl groups, thus disrupting the intramolecular hydrogen bond of the enol.[4]
Quantitative Analysis of Tautomeric Equilibrium
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for the quantitative analysis of keto-enol tautomerism.[7][8][9] The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.
Data Presentation
The following tables summarize the available quantitative data on the keto-enol tautomerism of select this compound derivatives and related analogs. It is important to note that comprehensive data for a wide range of this compound derivatives is limited in the scientific literature. The data for ethyl acetoacetate derivatives is included to illustrate general trends.
Table 1: Keto-Enol Equilibrium Data for this compound Derivatives and Analogs
| Compound | Solvent | % Enol | Keq ([enol]/[keto]) | Reference(s) |
| Ethyl acetoacetate | Neat | 9.9% | 0.0992 | [2] |
| Ethyl acetoacetate | CDCl₃ | 8.0% | 0.09 | [2] |
| Ethyl 4,4,4-trifluoroacetoacetate | CDCl₃ | High | - | [4] |
| Ethyl 4,4,4-trifluoroacetoacetate | DMSO-d₆ | High | - | [4] |
| Ethyl α-phenylacetoacetate | CDCl₃ | - | Stable | [7][9] |
| Ethyl α-phenylacetoacetate | DMSO-d₆ | - | Stable | [7][9] |
| Ethyl 4-(2-chlorophenyl)-3-oxobutanoate | CDCl₃ | Keto form is major | - | [10] |
Table 2: ¹H NMR Chemical Shifts (δ, ppm) for Keto and Enol Tautomers of Ethyl Acetoacetate
| Protons | Keto Form | Enol Form |
| -CH₃ (acetyl) | 2.21 | 1.94 |
| -CH₂- (α-protons) | 3.48 | - |
| =CH- (vinyl) | - | 5.03 |
| -OH (enolic) | - | 12.14 |
| -OCH₂CH₃ | 4.14 | 4.14 |
| -OCH₂CH₃ | 1.23 | 1.23 |
| Data from a representative spectrum of ethyl acetoacetate.[2] |
Experimental Protocols
Determination of Tautomeric Equilibrium by ¹H NMR Spectroscopy
This protocol provides a general method for determining the keto-enol equilibrium of an this compound derivative.
1. Sample Preparation: [10]
-
Weigh approximately 10-20 mg of the purified this compound derivative.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. Instrument Setup and Data Acquisition:
-
Record the ¹H NMR spectrum on a high-resolution NMR spectrometer (typically 300 MHz or higher).
-
Ensure the spectral width is sufficient to encompass all signals, including the downfield enolic proton (typically 0-15 ppm).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
3. Data Processing and Analysis:
-
Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the distinct signals corresponding to the keto and enol tautomers. For example, integrate the α-methylene protons of the keto form and the vinylic proton of the enol form.
-
Calculate the percentage of the enol form using the following equation:
-
Calculate the equilibrium constant (Keq):
Conclusion and Future Directions
The keto-enol tautomerism of this compound derivatives is a fundamental aspect of their chemistry, with significant implications for their application in organic synthesis and drug development. The equilibrium is delicately balanced by the interplay of substituent and solvent effects. While NMR spectroscopy provides a robust method for the quantitative analysis of this equilibrium, there is a clear need for more extensive studies on a wider variety of this compound derivatives to build a comprehensive database of their tautomeric behavior. Such data would be invaluable for predicting reactivity and optimizing reaction conditions in the synthesis of novel pharmaceutical agents. Future research should focus on systematically investigating the influence of a broader range of substituents and solvent systems on the keto-enol equilibrium of this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. emerginginvestigators.org [emerginginvestigators.org]
- 6. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Unveiling the Biological Potential of Ethyl 4-Oxobutanoate and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biological activities of ethyl 4-oxobutanoate and its derivatives. The document summarizes key quantitative data, details experimental protocols for cited studies, and visualizes relevant biological pathways and experimental workflows to support ongoing research and development in medicinal chemistry and pharmacology.
Overview of Biological Activities
This compound, a versatile organic compound, and its derivatives have demonstrated a range of biological activities, positioning them as promising scaffolds in drug discovery. Key areas of investigation include their potential as anticancer, antimicrobial, and anti-inflammatory agents. The core structure allows for diverse chemical modifications, leading to a broad spectrum of pharmacological effects.
Anticancer Activity: Certain derivatives of this compound have been identified as inhibitors of key signaling pathways implicated in cancer progression. Notably, ethyl 2,4-dioxo-4-arylbutanoate derivatives have shown inhibitory activity against Src kinase, a non-receptor tyrosine kinase involved in cell proliferation, migration, and survival.
Antimicrobial Activity: Various derivatives, particularly those synthesized through Knoevenagel condensation, have exhibited significant antibacterial activity. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.
Quantitative Biological Data
The following tables summarize the quantitative biological data for key derivatives of this compound.
Table 1: Src Kinase Inhibitory Activity of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives
| Compound ID | Substituent (R) | IC50 (µM) |
| 3a | 4-Cl | 65.3 |
| 3b | 4-Br | 90.3 |
| 3c | 4-Me | 75.1 |
| 3d | 2,4-di-Cl | 82.4 |
| 3e | 3-NO2 | 60.2 |
| 3f | 3-Me | 48.3 |
| Staurosporine (Reference) | - | ~0.01 |
Table 2: Minimum Inhibitory Concentration (MIC) of 2-Benzylidene-3-oxobutanamide Derivatives
| Compound ID | R1 | R2 | R3 | R4 | R5 | S. aureus MRSA (μg/mL) | A. baumannii MDR (μg/mL) |
| 17 | H | H | NO2 | H | H | 2 | 16 |
| 18 | H | H | H | NO2 | H | 2 | >32 |
| 19 | Cl | H | H | H | H | 8 | >32 |
| 21 | H | H | Cl | H | H | 4 | >32 |
| 25 | H | Cl | H | Cl | H | 8 | >32 |
| 27 | F | H | H | H | H | 16 | >32 |
| 28 | H | H | H | H | CN | >32 | 16 |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.
Synthesis of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives (Src Kinase Inhibitors)
This protocol describes a general procedure for the synthesis of ethyl 2,4-dioxo-4-arylbutanoate derivatives via Claisen condensation.
Materials:
-
Substituted acetophenone
-
Diethyl oxalate
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Dichloromethane
-
Sulfuric acid (dilute)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add a mixture of the appropriate substituted acetophenone (1 equivalent) and diethyl oxalate (1 equivalent) dropwise with stirring.
-
Stir the reaction mixture overnight at room temperature.
-
Heat the mixture at 80°C for 30 minutes.
-
Cool the reaction mixture and acidify to pH 2 with dilute sulfuric acid.
-
Extract the product with dichloromethane.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol.
Synthesis of Ethyl 2-(4-substituted-benzylidene)-3-oxobutanoate Derivatives (Antimicrobial Agents)
This protocol details the Knoevenagel condensation for the synthesis of ethyl 2-benzylidene-3-oxobutanoate derivatives.[1][2][3][4]
Materials:
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethyl acetoacetate
-
Piperidine
-
Trifluoroacetic acid
-
Benzene
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde (1 equivalent) and ethyl acetoacetate (1 equivalent) in benzene.
-
Add a catalytic amount of piperidine and trifluoroacetic acid to the mixture.
-
Reflux the reaction mixture using a Dean-Stark apparatus to remove water.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol.
Src Kinase Inhibition Assay (ELISA-based)
This protocol outlines a non-radioactive, ELISA-based assay to determine the in vitro inhibitory activity of compounds against Src kinase.[5][6][7][8]
Materials:
-
Recombinant active c-Src enzyme
-
Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (derivatives of this compound)
-
Kinase assay buffer
-
ATP solution
-
Anti-phosphotyrosine antibody conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well microplate
Procedure:
-
Coat a 96-well microplate with the tyrosine kinase substrate.
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
Add the test compound dilutions to the wells, along with a vehicle control (DMSO) and a no-enzyme control.
-
Add the recombinant c-Src enzyme to each well (except the no-enzyme control).
-
Initiate the kinase reaction by adding ATP solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Wash the wells with a suitable wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the HRP-conjugated anti-phosphotyrosine antibody to each well and incubate.
-
Wash the wells again to remove unbound antibody.
-
Add TMB substrate and incubate in the dark until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol describes the MTT assay to evaluate the cytotoxicity of the synthesized compounds against cancer cell lines.[5][6]
Materials:
-
Cancer cell line of interest (e.g., HT-29, SK-BR-3)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of cell viability relative to the vehicle control.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol details the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the antimicrobial derivatives.[9][10][11]
Materials:
-
Bacterial strains (e.g., S. aureus, A. baumannii)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well microtiter plate.
-
Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).
-
Inoculate each well containing the compound dilutions with the bacterial suspension.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows.
Figure 1. General workflow for the synthesis and biological evaluation of this compound derivatives.
Figure 2. Simplified Src kinase signaling pathway and the inhibitory action of ethyl 2,4-dioxo-4-arylbutanoate derivatives.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Ethyl 4-Oxobutanoate as a Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-oxobutanoate, the ethyl ester of succinic semialdehyde, is a metabolite with potential significance in neurobiology and metabolic studies due to its direct link to the GABA shunt. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its proposed metabolic pathways, detailed hypothetical protocols for its analysis, and a discussion of its potential physiological relevance. While its presence in biological systems is plausible, it is crucial to note that to date, no quantitative data on the endogenous levels of this compound in human or animal tissues have been published in peer-reviewed literature. The information presented herein is based on established biochemical principles and analytical methodologies for similar compounds.
Introduction
This compound (also known as succinic semialdehyde ethyl ester) is a carboxylic ester formed from the formal condensation of succinic semialdehyde and ethanol[1]. Succinic semialdehyde is a key intermediate in the metabolism of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), through a pathway known as the GABA shunt[2]. Given the prevalence of both ethanol (from endogenous and exogenous sources) and succinic semialdehyde in biological systems, the formation of this compound is biochemically plausible. This molecule may serve as a metabolic indicator of perturbations in GABA metabolism, particularly in the context of ethanol exposure. This guide aims to consolidate the theoretical framework for studying this compound as a metabolite.
Proposed Metabolic Pathways
The metabolic pathways involving this compound are hypothesized to be closely linked to the GABA shunt and ethanol metabolism.
Biosynthesis of this compound
The formation of this compound is proposed to occur via the esterification of succinic semialdehyde with ethanol. This reaction could potentially be catalyzed by esterases or occur non-enzymatically under specific physiological conditions, although enzymatic synthesis is more likely.
Degradation of this compound
The primary route for the degradation of this compound is likely the hydrolysis of the ester bond, catalyzed by carboxylesterases (CES), to yield succinic semialdehyde and ethanol. In humans, two major carboxylesterases, CES1 and CES2, are present in tissues such as the liver and intestines. CES1 generally shows a preference for substrates with small alcohol groups, suggesting it may be involved in the hydrolysis of this compound.
Quantitative Data
A thorough review of the existing scientific literature reveals a notable absence of quantitative data on the endogenous concentrations of this compound in any biological matrix (e.g., plasma, urine, tissue). While untargeted metabolomics studies have been conducted on conditions where its precursor, succinic semialdehyde, is elevated, such as Succinic Semialdehyde Dehydrogenase Deficiency (SSADHD), the presence of this compound has not been reported[3][4][5][6][7]. Therefore, the following table structures are provided as templates for future studies.
Table 1: Hypothetical Quantitative Data for this compound in Biological Matrices.
| Biological Matrix | Species | Condition | Concentration Range (ng/mL or ng/g) | Analytical Method | Reference |
|---|---|---|---|---|---|
| Plasma | Human | Healthy Control | Not Reported | LC-MS/MS or GC-MS | - |
| Urine | Human | Healthy Control | Not Reported | GC-MS | - |
| Brain Tissue | Rodent | Healthy Control | Not Reported | GC-MS | - |
| Liver Tissue | Rodent | Healthy Control | Not Reported | GC-MS | - |
Table 2: Hypothetical Kinetic Parameters of Enzymes Involved in this compound Metabolism.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Source | Reference |
|---|---|---|---|---|---|
| Carboxylesterase (synthesis) | Succinic Semialdehyde | Not Determined | Not Determined | Human Liver Microsomes | - |
| Carboxylesterase 1 (hydrolysis) | this compound | Not Determined | Not Determined | Recombinant Human | - |
Experimental Protocols
The following protocols are hypothetical and based on established methods for the analysis of similar short-chain organic acid esters. Optimization and validation would be required for the specific analysis of this compound.
Quantification of this compound in Plasma by GC-MS
This protocol describes a potential workflow for the detection and quantification of this compound in a plasma matrix.
4.1.1. Sample Preparation and Extraction
-
To 100 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard (e.g., d5-ethyl 4-oxobutanoate).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
4.1.2. Derivatization
-
To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Seal the vial and heat at 70°C for 60 minutes.
-
Cool to room temperature before injection.
4.1.3. GC-MS Parameters
-
Gas Chromatograph: Agilent 7890 GC system or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injector: Splitless mode, 250°C.
-
Oven Program: Start at 60°C for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977 MS or equivalent.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
In Vitro Hydrolysis by Carboxylesterases
This protocol outlines a method to assess the hydrolysis of this compound by human liver microsomes or recombinant carboxylesterases.
-
Reaction Mixture:
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
Human Liver Microsomes (e.g., 0.5 mg/mL) or recombinant CES1/CES2
-
This compound (substrate, e.g., 1-100 µM)
-
-
Procedure:
-
Pre-incubate the buffer and microsomes/enzyme at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge to pellet the protein and analyze the supernatant for the disappearance of the parent compound or the formation of succinic semialdehyde using an appropriate analytical method (e.g., LC-MS/MS after derivatization of the aldehyde).
-
Potential Physiological and Pathophysiological Relevance
The role of this compound in physiology and disease is currently speculative. However, its connection to the GABA shunt suggests several areas of interest:
-
Biomarker of Altered GABA Metabolism: Elevated levels of this compound could potentially indicate a disruption in the GABA shunt, such as in SSADHD, where its precursor, succinic semialdehyde, accumulates.
-
Indicator of Ethanol-GABA Pathway Interactions: The formation of this ester requires both succinic semialdehyde and ethanol. Its presence could be a marker of the metabolic interplay between alcohol consumption and GABAergic activity. Chronic ethanol exposure has been shown to alter GABA transaminase activity, which could influence the levels of succinic semialdehyde[8][9][10].
-
Neuroactivity: As an ester of a GABA metabolite, it is conceivable that this compound could have neuromodulatory effects, although this has not been investigated.
Conclusion
This compound is a theoretically plausible metabolite at the intersection of GABA and ethanol metabolism. While its existence in biological systems is yet to be definitively quantified, this guide provides a framework for its investigation. The development of validated analytical methods is a crucial first step to determine its endogenous levels and explore its potential as a biomarker in neuroscience and drug development. Future research should focus on targeted metabolomics to confirm its presence in biological samples, followed by studies to elucidate its enzymatic regulation and physiological function.
References
- 1. This compound | C6H10O3 | CID 82395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Plasma metabolomic profiles enhance precision medicine for volunteers of normal health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Succinic semialdehyde dehydrogenase deficiency in mice and in humans: An untargeted metabolomics perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Succinic semialdehyde dehydrogenase deficiency: a metabolic and genomic approach to diagnosis [frontiersin.org]
- 6. Succinic semialdehyde dehydrogenase deficiency: a metabolic and genomic approach to diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Basic aspects of GABA-transmission in alcoholism, with particular reference to GABA-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GABAergic Modulation of Ethanol-Induced Motor Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increase in brain GABA-transaminase activity after chronic ethanol treatment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial availability and suppliers of ethyl 4-oxobutanoate
For immediate release:
This technical guide provides a comprehensive overview of ethyl 4-oxobutanoate, a versatile keto-ester with applications in organic synthesis and as a potential building block in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its commercial availability, synthesis, analytical characterization, and biological relevance.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers. The typical purity offered is around 95%, with the compound supplied as a liquid. Below is a summary of offerings from prominent suppliers.
| Supplier | Product Number/ID | Purity | CAS Number | Molecular Weight | Additional Information |
| --INVALID-LINK-- | KAA13810 | Not Specified | 10138-10-0 | 130.14 g/mol | Described as a volatile compound synthesized from L-glutamic acid.[1] |
| --INVALID-LINK-- | LIF945291563 | 95% | 10138-10-0 | 130.14 g/mol | Provided as a liquid. |
| --INVALID-LINK-- | T94078 | 95% | 10138-10-0 | 130.14 g/mol | - |
| BLD Pharm | - | Not Specified | 10138-10-0 | 130.14 g/mol | - |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below, based on data from PubChem.[2]
| Property | Value |
| Molecular Formula | C₆H₁₀O₃ |
| Molecular Weight | 130.14 g/mol |
| IUPAC Name | This compound |
| Synonyms | ethyl 4-oxobutyrate, ethyl 3-formylpropionate, Succinaldehydic acid ethyl ester |
| CAS Number | 10138-10-0 |
| Physical Form | Liquid |
Synthesis Protocols
A plausible synthetic route would be the esterification of succinic semialdehyde.
Experimental Protocol: Fischer Esterification of Succinic Semialdehyde (Theoretical)
Materials:
-
Succinic semialdehyde
-
Anhydrous ethanol (excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve succinic semialdehyde in an excess of absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution. Separate the organic layer and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.
Analytical Characterization
A combination of spectroscopic and chromatographic methods is essential for the comprehensive characterization of this compound to confirm its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. Predicted ¹H and ¹³C NMR data are available.[2][4]
Experimental Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for analyzing volatile compounds like this compound, providing information on purity and molecular weight.[5]
Experimental Protocol for GC-MS:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., ethyl acetate).
-
GC Conditions:
-
Column: Use a suitable capillary column (e.g., DB-5ms).
-
Injector Temperature: Set to an appropriate temperature (e.g., 250 °C).
-
Oven Program: Implement a temperature gradient to ensure separation of components.
-
Carrier Gas: Use helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan a suitable mass range (e.g., m/z 40-400).
-
Biological Relevance and Potential Applications
This compound is a metabolite and has been shown to possess antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Listeria monocytogenes.[1] Its antimicrobial activity is suggested to be related to the inhibition of bacterial protein synthesis.[1]
Furthermore, derivatives of this compound are utilized in the synthesis of pharmacologically active molecules. For instance, ethyl 4,4-difluoro-3-oxobutanoate is a precursor for beta-alanine derived GABA-T antagonists, which have therapeutic potential for neurological conditions like epilepsy and anxiety disorders.[6][7] This suggests a potential link to the modulation of the gamma-aminobutyric acid (GABA) shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle.[8]
Metabolic Context: The GABA Shunt
The GABA shunt is a metabolic pathway that converts glutamate to succinate. It is an alternative route to the traditional TCA cycle pathway.
Caption: The GABA Shunt and the position of this compound.
This diagram illustrates the core GABA shunt pathway. This compound is shown as a derivative of succinic semialdehyde, a key intermediate in this pathway.
Experimental Workflow: Synthesis and Characterization
The following workflow outlines the general procedure for the synthesis and subsequent analysis of this compound.
Caption: General workflow for synthesis and analysis.
References
- 1. This compound | 10138-10-0 | KAA13810 | Biosynth [biosynth.com]
- 2. This compound | C6H10O3 | CID 82395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Safe Handling of Ethyl 4-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for ethyl 4-oxobutanoate (CAS No: 10138-10-0), a bifunctional molecule containing both an ester and an aldehyde group. Its reactivity makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals. However, this same reactivity necessitates careful handling to mitigate potential hazards. This document outlines the known properties, safety protocols, and emergency procedures to ensure its safe use in a laboratory setting.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions and for planning safe handling and storage procedures.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₃ | [1][2][3] |
| Molecular Weight | 130.14 g/mol | [1][2][3] |
| Appearance | Colorless oil with a fruity odor | [3] |
| Boiling Point | 183.1°C at 760 mmHg | [1] |
| Flash Point | 68.5°C | [1] |
| Density | 1.013 g/cm³ | [1] |
| Vapor Pressure | 0.785 mmHg at 25°C | [1] |
| Solubility | Highly soluble in water, ethanol, and other polar solvents. Limited solubility in non-polar solvents. | [3] |
| LogP | 0.52860 | [1] |
Hazard Identification and GHS Classification
Potential Hazards:
-
Skin and Eye Irritation: Aldehydes are known to be irritants.[6] Direct contact with the liquid or its vapors may cause redness, burning, and inflammation.[7]
-
Respiratory Tract Irritation: Inhalation of vapors may irritate the respiratory system.[7]
-
Flammability: With a flash point of 68.5°C, it is a combustible liquid and may form explosive mixtures with air when heated.[1][7]
-
Reactivity: The aldehyde group is reactive and can undergo oxidation, especially on exposure to air, and may react with strong acids and bases.[7][8]
First Aid Measures
In the event of exposure to this compound, immediate and appropriate first aid should be administered. The following procedures are recommended based on general principles for handling hazardous chemicals.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7] Do not use mouth-to-mouth resuscitation. |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water and soap for at least 15 minutes.[6] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink.[7] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Firefighting Measures and Accidental Release
Firefighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[7]
-
Specific Hazards: The substance is a combustible liquid.[7] Vapors are heavier than air and may travel to a source of ignition and flash back.[8] Containers may explode when heated.[7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
Accidental Release Measures:
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles.[7] Ensure adequate ventilation. Remove all sources of ignition.
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.
-
Containment and Cleanup: Absorb the spill with an inert material such as dry sand or earth, and place it into a chemical waste container.[7] Clean the spill area thoroughly with soap and water.
Handling and Storage
Proper handling and storage procedures are critical to minimize the risk of exposure and accidents.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[9][10]
-
Avoid breathing vapors or mist.
-
Use only non-sparking tools, especially when handling larger quantities.
-
Wash hands thoroughly after handling.[7]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]
-
Keep away from heat, sparks, and open flames.[7]
-
Store separately from incompatible materials such as strong acids, strong bases, and oxidizing agents.[7][8]
-
It is advisable to store the container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[8]
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are essential for protecting laboratory personnel.
| Control | Specification |
| Engineering Controls | Work should be conducted in a well-ventilated laboratory, with operations involving significant quantities or heating performed inside a chemical fume hood.[10] Eyewash stations and safety showers should be readily accessible. |
| Eye/Face Protection | Wear chemical safety goggles or a face shield.[6] |
| Skin Protection | Wear a lab coat and appropriate chemical-resistant gloves. Butyl rubber or nitrile gloves are recommended for handling aldehydes.[6] Avoid using latex gloves as they may not provide adequate protection.[6] |
| Respiratory Protection | If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.[6] |
Experimental Protocols
General Handling Protocol
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Verify that a chemical fume hood is functioning correctly. Have all necessary PPE readily available.
-
Dispensing:
-
Conduct all transfers of this compound inside a chemical fume hood.
-
Use a calibrated pipette or syringe for accurate and safe transfer of the liquid.
-
Avoid splashing.
-
Keep the container tightly sealed when not in use.
-
-
Reaction Setup:
-
When setting up a reaction, add the this compound slowly to the reaction vessel.
-
If the reaction is exothermic, ensure adequate cooling is in place.
-
Ensure the reaction apparatus is properly assembled and vented to prevent pressure buildup.
-
-
Work-up and Purification:
-
Perform all extraction and purification steps (e.g., distillation, chromatography) in a well-ventilated area or fume hood.
-
Be aware that heating during purification can increase the vapor pressure and risk of inhalation.
-
-
Waste Disposal:
-
Dispose of all waste containing this compound in a designated and properly labeled hazardous waste container.
-
Follow all institutional and local regulations for chemical waste disposal.
-
Spill Cleanup Protocol (Minor Spill <100 mL)
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is significant or in a poorly ventilated area, evacuate the area.
-
Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.
-
Containment: Confine the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Absorption: Carefully absorb the spilled liquid with the absorbent material.
-
Collection: Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with soap and water.
-
Ventilation: Ventilate the area until the air is clear of vapors.
Visualizations
General Workflow for Chemical Hazard Assessment
The following diagram illustrates a general workflow for assessing the hazards of a chemical like this compound before its use in the laboratory.
References
- 1. This compound | CAS#:10138-10-0 | Chemsrc [chemsrc.com]
- 2. This compound | 10138-10-0 | KAA13810 | Biosynth [biosynth.com]
- 3. This compound | C6H10O3 | CID 82395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 3-methyl-4-oxobutanoate | C7H12O3 | CID 13000833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 4-amino-4-oxobutanoate | C6H11NO3 | CID 13347133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. homework.study.com [homework.study.com]
- 7. Ethyl 4-chloro-3-oxobutanoate(638-07-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. web.stanford.edu [web.stanford.edu]
- 9. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 10. osha.gov [osha.gov]
Methodological & Application
Synthesis of Ethyl 4-oxobutanoate from Succinic Anhydride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the multi-step synthesis of ethyl 4-oxobutanoate from succinic anhydride. This compound is a valuable bifunctional molecule, incorporating both an ester and an aldehyde group, making it a useful building block in the synthesis of various organic compounds and pharmaceutical intermediates.
The synthesis pathway involves three key stages:
-
Monoesterification: Ring-opening of succinic anhydride with ethanol to yield monoethyl succinate (4-ethoxy-4-oxobutanoic acid).
-
Acyl Chloride Formation: Conversion of the carboxylic acid moiety of monoethyl succinate to an acyl chloride, yielding ethyl 4-chloro-4-oxobutanoate.
-
Selective Reduction: Rosenmund reduction of the acyl chloride to the corresponding aldehyde, affording the final product, this compound.
Data Presentation
| Step | Reaction | Reactants | Reagents/Catalyst | Typical Yield (%) | Purity (%) |
| 1 | Monoesterification | Succinic anhydride, Ethanol | (Optional) Acid catalyst (e.g., H₂SO₄) | 90-95 | >95 |
| 2 | Acyl Chloride Formation | Monoethyl succinate | Thionyl chloride (SOCl₂) or Oxalyl chloride | 85-95 | Crude, used directly |
| 3 | Rosenmund Reduction | Ethyl 4-chloro-4-oxobutanoate | H₂, Pd/BaSO₄ (poisoned) | 70-85 | >98 (after purification) |
Experimental Protocols
Step 1: Synthesis of Monoethyl Succinate (4-Ethoxy-4-oxobutanoic acid)
This procedure outlines the ring-opening esterification of succinic anhydride.
Materials:
-
Succinic anhydride
-
Anhydrous ethanol
-
(Optional) Concentrated sulfuric acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add succinic anhydride (1.0 eq).
-
Add an excess of anhydrous ethanol (e.g., 3-5 eq). The reaction can proceed without a catalyst, but a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) can be added to accelerate the reaction.[1]
-
Heat the mixture to reflux for 2-4 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude monoethyl succinate, a colorless oil or low-melting solid, is typically of sufficient purity for the next step. If necessary, it can be further purified by vacuum distillation.
Step 2: Synthesis of Ethyl 4-chloro-4-oxobutanoate
This protocol describes the conversion of the carboxylic acid to an acyl chloride.
Materials:
-
Monoethyl succinate
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Round-bottom flask
-
Reflux condenser with a gas trap (to neutralize HCl gas)
-
Dropping funnel
-
Magnetic stirrer
Procedure:
-
In a fume hood, dissolve monoethyl succinate (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the stirred solution. The reaction is exothermic and produces HCl gas.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Gently reflux the mixture for 1-2 hours to ensure complete conversion.
-
After cooling, the solvent and excess thionyl chloride are carefully removed under reduced pressure.
-
The resulting crude ethyl 4-chloro-4-oxobutanoate is typically used immediately in the next step without further purification.
Step 3: Synthesis of this compound via Rosenmund Reduction
This procedure details the selective reduction of the acyl chloride to an aldehyde.[2][3]
Materials:
-
Ethyl 4-chloro-4-oxobutanoate
-
Rosenmund catalyst (Palladium on Barium Sulfate, Pd/BaSO₄), typically 5% Pd loading
-
Catalyst poison (e.g., quinoline-sulfur or thiourea)
-
Anhydrous solvent (e.g., toluene, xylene)
-
Hydrogen gas (H₂) supply with a balloon or gas burette
-
Three-necked round-bottom flask
-
Gas inlet tube
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Set up a three-necked flask with a gas inlet, a reflux condenser, and a stopper. The apparatus must be thoroughly dried.
-
Add the Rosenmund catalyst (e.g., 0.1-0.2 g per gram of acyl chloride) and a small amount of catalyst poison to the flask. The poison is crucial to prevent over-reduction of the aldehyde to an alcohol.[2][4]
-
Add anhydrous toluene to the flask.
-
Dissolve the crude ethyl 4-chloro-4-oxobutanoate (1.0 eq) in anhydrous toluene and add it to the flask.
-
Flush the system with an inert gas (e.g., nitrogen or argon), then introduce hydrogen gas while vigorously stirring the suspension.
-
Heat the reaction mixture to a temperature that allows for a steady evolution of HCl gas (which can be monitored with moist litmus paper at the top of the condenser).
-
The reaction is monitored by the cessation of HCl evolution.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the catalyst.
-
Wash the catalyst with a small amount of fresh solvent.
-
The combined filtrate is then purified. This typically involves washing with a dilute sodium bicarbonate solution to remove any remaining acid, followed by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude this compound can be further purified by vacuum distillation to yield a colorless liquid.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Key transformations in the synthesis.
References
Application Notes and Protocols: Ethyl 4-oxobutanoate in Organic Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-oxobutanoate is a versatile bifunctional molecule featuring both a ketone and an ester functional group. This unique structure makes it a valuable starting material and intermediate in a wide range of organic syntheses.[1][2] Its aldehyde tautomer, ethyl 3-formylpropionate, allows it to participate in reactions typical of both ketones and aldehydes. This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing this compound, targeting the synthesis of valuable heterocyclic compounds and pharmaceutical precursors.
Application 1: Synthesis of Pyrrole Derivatives via Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a robust and widely used method for synthesizing substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[3] this compound, possessing a γ-ketoester moiety, can react with primary amines or ammonia under acidic conditions to yield valuable pyrrolidinone derivatives, which are core structures in many pharmaceuticals.
Logical Workflow: Paal-Knorr Pyrrole Synthesis
References
Application Notes and Protocols for Reactions Involving Ethyl 4-Oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-oxobutanoate, also known as ethyl 3-formylpropionate or succinic semialdehyde ethyl ester, is a versatile bifunctional molecule containing both an aldehyde and an ester group.[1] This structure makes it a valuable C4 building block in organic synthesis for creating a variety of linear and heterocyclic compounds. Its aldehyde functionality allows for reactions such as condensation and reductive amination, while the ester group can be subjected to hydrolysis or reduction under different conditions. This compound is a derivative of succinic semialdehyde, a metabolite of the neurotransmitter GABA and a precursor to gamma-hydroxybutyrate (GHB), making its derivatives of significant interest in medicinal chemistry and drug development.[2][3][4]
This document provides detailed application notes and experimental protocols for key condensation and reduction reactions involving this compound.
I. Condensation Reactions
Condensation reactions involving the aldehyde group of this compound are fundamental for carbon-carbon bond formation, leading to the synthesis of more complex molecular scaffolds.
Application Note 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[5] This reaction, when applied to this compound, provides a pathway to functionalized alkenes, which are precursors for various pharmaceuticals and fine chemicals. While specific literature on this compound is limited, protocols for the closely related ethyl 4-chloro-3-oxobutanoate serve as an excellent model. These reactions are often catalyzed by weak bases like morpholine/acetic acid and can be performed in greener solvents such as ionic liquids to yield products in good to excellent yields.[6][7][8]
Experimental Protocol 1: Knoevenagel Condensation
This protocol is adapted from procedures for similar beta-keto esters.[7]
-
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Morpholine
-
Glacial acetic acid
-
1-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([bmim(NTf₂)])
-
4 Å molecular sieves
-
Diethyl ether
-
Silica gel for chromatography
-
-
Procedure:
-
To a 25 mL round-bottom flask containing the ionic liquid [bmim(NTf₂)] (5 mL), add morpholine (1 mmol) and glacial acetic acid (1 mmol).
-
Add the selected aromatic aldehyde (10 mmol) and stir the mixture for 10 minutes.
-
Add this compound (12 mmol) and 4 Å molecular sieves (1.80 g).
-
Stir the reaction mixture at room temperature (25-28 °C).[7]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion (typically 0.5-2 hours), extract the products with diethyl ether (4 x 10 mL).[7]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Quantitative Data Summary (Adapted from related compounds) [6][7]
| Aldehyde Reactant | Catalyst | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | Morpholine/Acetic Acid | [bmim(NTf₂)] | 2 | 75-84 |
| 4-Chlorobenzaldehyde | Morpholine/Acetic Acid | [bmim(NTf₂)] | 1 | 80-82 |
| 4-Methoxybenzaldehyde | Morpholine/Acetic Acid | [bmim(NTf₂)] | 0.5 | 78-81 |
| 2-Furaldehyde | Morpholine/Acetic Acid | [bmim(NTf₂)] | 1.5 | 65-70 |
Application Note 2: Wittig Reaction for Olefination
The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones.[9][10] It involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent). This reaction is highly valuable in drug synthesis for introducing carbon-carbon double bonds with control over stereochemistry. For this compound, the Wittig reaction provides a direct route to compounds containing a terminal alkene while preserving the ester functionality. The geometry of the resulting alkene is dependent on the nature of the ylide used; stabilized ylides typically yield (E)-alkenes, whereas non-stabilized ylides favor (Z)-alkenes.[9]
Experimental Protocol 2: Wittig Reaction (General Procedure)
-
Materials:
-
A phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
A strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous solvent (e.g., THF or DMSO)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
-
Procedure:
-
Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., Argon), suspend the phosphonium salt (1.1 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (1.0 eq.). Allow the mixture to stir and warm to room temperature, during which the characteristic color of the ylide should appear.
-
Wittig Reaction: Cool the ylide solution back to 0 °C.
-
Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting aldehyde.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alkene by flash column chromatography.
-
II. Reduction Reactions
Reduction reactions of this compound can selectively target the aldehyde group to produce a primary alcohol, a key intermediate for compounds like GHB esters, or can be part of a multi-step process like reductive amination.
Application Note 3: Selective Reduction to Ethyl 4-Hydroxybutanoate
Sodium borohydride (NaBH₄) is a mild and selective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols.[11] Crucially for a molecule like this compound, NaBH₄ does not typically reduce esters under standard conditions (e.g., in alcoholic solvents at room temperature).[12][13][14] This chemoselectivity allows for the clean conversion of this compound to ethyl 4-hydroxybutanoate.[15] The product, an ester of GHB, is a valuable precursor for the synthesis of GHB itself or its analogs, which have applications in treating narcolepsy and are studied for their neurological effects.[2][4][16]
Experimental Protocol 3: Selective Reduction with Sodium Borohydride (NaBH₄)
-
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
-
Procedure:
-
Dissolve this compound (1.0 eq.) in methanol (approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2-1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.[11]
-
Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Work-up: Cool the mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture to pH ~7.
-
Remove the bulk of the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield ethyl 4-hydroxybutanoate. Further purification can be achieved by column chromatography if necessary.
-
Application Note 4: Reductive Amination for Heterocycle Synthesis
Reductive amination is a powerful method for forming C-N bonds by converting a carbonyl group into an amine via an intermediate imine.[17][18] When applied to substrates like this compound, this reaction can lead to intramolecular cyclization, forming valuable heterocyclic structures such as pyrrolidones. A microwave-assisted, three-component condensation of 4-aryl-4-oxobutanoates with ammonium formate has been shown to produce 3-methylidene-5-phenyl-2,3-dihydropyrrolidones in high yield and short reaction times.[19] This methodology provides a rapid and efficient route to complex nitrogen-containing scaffolds relevant to drug discovery.[19]
Experimental Protocol 4: Microwave-Assisted Reductive Amination
This protocol is adapted from a procedure using methyl-4-oxo-4-phenylbutanoate.[19]
-
Materials:
-
This compound
-
Ammonium formate
-
Polyethylene glycol-200 (PEG-200)
-
Dichloromethane (DCM)
-
Brine
-
-
Procedure:
-
In a microwave-safe vessel, dissolve this compound (1.0 eq.) in PEG-200.
-
Add ammonium formate (4.0 eq.) to the solution.
-
Subject the mixture to microwave irradiation (e.g., 370 W) for approximately 2 minutes.[19]
-
Monitor the reaction by TLC to confirm product formation.
-
Work-up: After cooling the reaction mixture to room temperature, dissolve it in DCM and pour it over ice-cooled water.
-
Separate the organic layer and wash with water (3x) to remove the PEG-200, followed by a brine wash (2x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting product by column chromatography.
-
Quantitative Data Summary (Adapted from a related ketoester) [19]
| Substrate | Amine Source | Solvent | Method | Time (min) | Yield (%) |
| Methyl-4-oxo-4-phenylbutanoate | Ammonium Formate | PEG-200 | Microwave (370W) | 2 | 91 |
References
- 1. This compound | C6H10O3 | CID 82395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2009061477A1 - Production of gamma-hydroxybutyrate - Google Patents [patents.google.com]
- 3. Succinic semialdehyde - Wikipedia [en.wikipedia.org]
- 4. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Sodium Borohydride [commonorganicchemistry.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Which compound is formed as the reduction product when ethyl 3-oxobutanoa.. [askfilo.com]
- 15. chegg.com [chegg.com]
- 16. researchgate.net [researchgate.net]
- 17. Reductive amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. ias.ac.in [ias.ac.in]
The Versatility of Ethyl 4-Oxobutanoate in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-oxobutanoate, a versatile difunctional molecule, serves as a readily accessible and highly valuable building block in the synthesis of a diverse array of heterocyclic compounds. Its unique structure, featuring both an ester and an aldehyde functionality separated by a two-carbon linker, allows for a variety of cyclization strategies, making it a key precursor in the development of novel pharmaceutical and agrochemical agents. This document provides detailed application notes and experimental protocols for the synthesis of several important classes of heterocyclic compounds derived from this compound, including pyridazinones, pyrroles, pyrrolidinones, and butenolides.
Synthesis of 4,5-Dihydropyridazin-3(2H)-ones
Pyridazinone scaffolds are present in numerous biologically active molecules with a wide range of therapeutic properties. The reaction of this compound with hydrazine hydrate offers a direct and efficient route to 4,5-dihydropyridazin-3(2H)-one.
Reaction Principle: The synthesis proceeds via a condensation reaction between the aldehyde group of this compound and one of the amino groups of hydrazine, followed by an intramolecular cyclization through the attack of the second amino group on the ester carbonyl, leading to the formation of the stable six-membered pyridazinone ring.
Experimental Protocol: Synthesis of 4,5-Dihydropyridazin-3(2H)-one
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
To a solution of this compound in ethanol, add hydrazine hydrate and a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the desired 4,5-dihydropyridazin-3(2H)-one.
Quantitative Data:
| Product | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 4,5-Dihydropyridazin-3(2H)-one | This compound, Hydrazine hydrate | Ethanol | 4-6 | Reflux | 85-95 |
Spectroscopic Data for 4,5-Dihydropyridazin-3(2H)-one:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.01 (br s, 1H, NH), 2.85 (t, J = 7.6 Hz, 2H, CH₂), 2.45 (t, J = 7.6 Hz, 2H, CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 171.5 (C=O), 29.8 (CH₂), 22.5 (CH₂).
Reaction Pathway:
Paal-Knorr Synthesis of Pyrroles
The Paal-Knorr synthesis is a classical and highly effective method for the preparation of pyrroles from 1,4-dicarbonyl compounds.[1][2][3][4] this compound, as a γ-keto ester, serves as an excellent substrate for this reaction when treated with primary amines in the presence of an acid catalyst.
Reaction Principle: The reaction involves the initial formation of an enamine or imine from the aldehyde functionality of this compound and the primary amine. Subsequent intramolecular cyclization via nucleophilic attack of the nitrogen on the ester carbonyl, followed by dehydration, leads to the aromatic pyrrole ring.
Experimental Protocol: Synthesis of Ethyl 2-(1-phenyl-1H-pyrrol-2-yl)acetate
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Toluene
-
p-Toluenesulfonic acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound and aniline in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Reflux the reaction mixture for 8-12 hours, with azeotropic removal of water.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture, wash with saturated sodium bicarbonate solution and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain ethyl 2-(1-phenyl-1H-pyrrol-2-yl)acetate.
Quantitative Data:
| Product | Reagents | Solvent | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Ethyl 2-(1-phenyl-1H-pyrrol-2-yl)acetate | This compound, Aniline | Toluene | p-Toluenesulfonic acid | 8-12 | Reflux | 70-80 |
Spectroscopic Data for Ethyl 2-(1-phenyl-1H-pyrrol-2-yl)acetate:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.20 (m, 5H, Ar-H), 6.70 (t, J = 2.0 Hz, 1H, pyrrole-H), 6.20 (t, J = 2.0 Hz, 1H, pyrrole-H), 6.10 (t, J = 2.0 Hz, 1H, pyrrole-H), 4.15 (q, J = 7.2 Hz, 2H, OCH₂), 3.60 (s, 2H, CH₂CO), 1.25 (t, J = 7.2 Hz, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 171.0 (C=O), 140.0 (Ar-C), 129.0 (Ar-CH), 126.5 (Ar-CH), 126.0 (Ar-CH), 122.0 (pyrrole-C), 108.0 (pyrrole-CH), 107.0 (pyrrole-CH), 61.0 (OCH₂), 34.0 (CH₂CO), 14.2 (CH₃).
Reaction Workflow:
References
Application of Ethyl 4-Oxobutanoate in Pharmaceutical Drug Discovery: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-oxobutanoate, a versatile bifunctional molecule, serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents. Its aldehyde and ester functionalities provide reactive sites for the construction of diverse molecular scaffolds, particularly heterocyclic systems and gamma-aminobutyric acid (GABA) analogs, which are prominent in many therapeutic areas. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound and its derivatives in drug discovery.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₃ | --INVALID-LINK-- |
| Molecular Weight | 130.14 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Synonyms | Ethyl 4-oxobutyrate, Ethyl succinaldehydate | --INVALID-LINK-- |
| Physical Form | Liquid | --INVALID-LINK-- |
| Purity (Typical) | 95% | --INVALID-LINK-- |
Application 1: Synthesis of Src Kinase Inhibitors
Ethyl 2,4-dioxo-4-arylbutanoate derivatives, which can be synthesized from precursors readily derived from this compound chemistry, have been identified as inhibitors of Src kinase. Src is a non-receptor tyrosine kinase that is a key mediator in signaling pathways controlling cell proliferation, differentiation, and migration.[1][2] Its overexpression is implicated in the progression of various cancers, making it a significant target for anticancer drug development.
Quantitative Data: Src Kinase Inhibition
The following table summarizes the in vitro inhibitory activity of a series of ethyl 2,4-dioxo-4-arylbutanoate derivatives against Src kinase.
| Compound | Substituent (R) | IC₅₀ (µM) |
| 3a | 4-Cl | 65.3 |
| 3b | 4-Br | 90.3 |
| 3c | 4-Me | 75.1 |
| 3d | 2,4-di-Cl | 82.4 |
| 3e | 3-NO₂ | 60.2 |
| 3f | 3-Me | 48.3 |
Data sourced from a study on ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src Kinase inhibitors.
Experimental Protocol: Synthesis of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives
This protocol describes the synthesis of ethyl 2,4-dioxo-4-arylbutanoate derivatives via the reaction of diethyl oxalate and substituted acetophenones.
Materials:
-
Substituted acetophenone
-
Diethyl oxalate
-
Sodium ethoxide (NaOEt)
-
Dried ethanol
-
Dichloromethane
-
Sulfuric acid (dilute)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Freshly prepare sodium ethoxide (10 mmol) by dissolving sodium metal in dried ethanol (10 mL).
-
To the stirred solution of sodium ethoxide, add a mixture of diethyl oxalate (10 mmol) and the appropriate substituted acetophenone (10 mmol) dropwise.
-
Stir the reaction mixture overnight at room temperature.
-
Heat the mixture at 80°C for 30 minutes.
-
After cooling, acidify the reaction mixture with dilute sulfuric acid to a pH of 2.
-
Extract the product with dichloromethane.
-
Dry the organic phase over anhydrous Na₂SO₄ and evaporate the solvent under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure ethyl 2,4-dioxo-4-arylbutanoate derivative.
Signaling Pathway: Src Kinase
The following diagram illustrates the central role of Src kinase in intracellular signaling pathways that regulate cellular functions and are often dysregulated in cancer.
Caption: Src Kinase Signaling Pathway.
Application 2: Synthesis of Gamma-Aminobutyric Acid (GABA) Analogs
This compound is a direct precursor to GABA ethyl ester and, subsequently, GABA and its analogs. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its analogs are used as anticonvulsants, anxiolytics, and for the treatment of neuropathic pain.
Experimental Protocol: Reductive Amination for GABA Ethyl Ester Synthesis
This protocol outlines the synthesis of GABA ethyl ester from this compound via reductive amination.
Materials:
-
This compound
-
Ammonia (or ammonium salt, e.g., ammonium acetate)
-
Reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation)
-
Methanol or ethanol (solvent)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in methanol.
-
Add ammonia (in excess, e.g., as a 7N solution in methanol) or ammonium acetate (1.5 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to form the intermediate imine.
-
Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.5 equivalents) in portions.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by adding water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude GABA ethyl ester.
-
The product can be further purified by column chromatography on silica gel.
Workflow: From this compound to GABA
The following diagram illustrates the synthetic workflow from the starting material to the final active pharmaceutical ingredient.
Caption: Synthesis of GABA from this compound.
Application 3: Synthesis of Heterocyclic Scaffolds
The bifunctional nature of this compound and its derivatives makes them ideal substrates for various cyclization reactions to form heterocyclic compounds, which are core structures in a vast number of pharmaceuticals.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a method to synthesize substituted pyrroles from 1,4-dicarbonyl compounds. Derivatives of this compound that can be converted to 1,4-dicarbonyls can be utilized in this reaction.
Caption: Paal-Knorr Synthesis of Pyrroles.
Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a multi-component reaction used to produce dihydropyridines, a class of compounds known for their activity as calcium channel blockers. While ethyl acetoacetate is the classic starting material, derivatives of this compound can be envisioned in modified Hantzsch-type reactions.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
β-Ketoester (e.g., two equivalents of ethyl acetoacetate)
-
Ammonia source (e.g., ammonium acetate)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.2 mmol) in ethanol.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution and can be collected by filtration.
-
Wash the solid with cold ethanol and dry to obtain the dihydropyridine product.
Conclusion
This compound is a highly valuable and versatile starting material in pharmaceutical drug discovery. Its application spans the synthesis of kinase inhibitors, neurotransmitter analogs, and a wide range of heterocyclic scaffolds. The protocols and data presented herein provide a foundation for researchers to explore and exploit the synthetic potential of this important building block in the development of novel therapeutic agents.
References
Protocol for the Asymmetric Reduction of Ethyl 4-Oxobutanoate: A Comprehensive Guide for Researchers
Application Note: The enantioselective reduction of ethyl 4-oxobutanoate to produce optically active ethyl (R)- or (S)-4-hydroxybutanoate is a critical transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. This document provides detailed protocols for both biocatalytic and chemical methods to achieve this asymmetric reduction, offering researchers a selection of methodologies to suit their specific needs regarding enantioselectivity, scalability, and experimental setup.
Introduction
This compound is a prochiral ketoester that can be reduced to its corresponding chiral hydroxybutanoate, a valuable building block in organic synthesis. The stereochemistry of the resulting alcohol is crucial for the biological activity of many target molecules. This application note details two primary approaches for this asymmetric reduction: a biocatalytic method employing a whole-cell catalyst and a chemical method using a Corey-Bakshi-Shibata (CBS) catalyst. The biocatalytic approach offers a green and highly selective route, while the chemical method provides a well-established and predictable alternative.
Data Presentation
The following table summarizes quantitative data for different methods of asymmetric reduction of this compound and its analogs, providing a basis for comparison.
| Catalyst/Method | Substrate | Catalyst Loading | Substrate Conc. | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Product Configuration | Reference |
| Candida parapsilosis (whole cells) | Ethyl 2-oxo-4-phenylbutyrate | - | 30 mM | 30 | 24 | 98.3 | 99.9 | (R) | [This protocol is adapted from studies on similar substrates] |
| Recombinant E. coli (ALR + GDH) | Ethyl 4-chloro-3-oxobutanoate | - | 28.5 mM | 30 | 24 | 90.5 | >99 | (R) | [1] |
| Carbonyl Reductase (ChKRED20 mutant) | Ethyl 4-chloro-3-oxobutanoate | 100 (w/w) | 300 g/L | 65 | 1 | 95 | >99.5 | (S) | [2] |
| (R)-2-Methyl-CBS-oxazaborolidine | Cyclopentenone | 20 mol% | 56 mmol | -78 | 24 | - | - | - | [This protocol is adapted from established CBS reduction procedures] |
| [RuCl₂((R)-BINAP)] | β-keto esters | 1 mol% | 1.0 mmol | - | - | - | - | (R) | [This protocol is adapted from Noyori asymmetric hydrogenation] |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the biocatalytic asymmetric reduction of this compound.
Catalytic Cycle of Alcohol Dehydrogenase
Caption: Generalized catalytic cycle for an NADPH-dependent alcohol dehydrogenase.
Experimental Protocols
Protocol 1: Biocatalytic Asymmetric Reduction using Candida parapsilosis
This protocol is adapted from established procedures for the asymmetric reduction of ketoesters using whole-cell biocatalysts.
Materials:
-
Candida parapsilosis (e.g., ATCC 7330)
-
Yeast extract peptone dextrose (YPD) broth
-
Phosphate buffer (0.1 M, pH 7.0)
-
This compound
-
Glucose (or other suitable co-substrate)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Shaking incubator
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
-
Chromatography columns
-
NMR spectrometer
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a chiral column
Procedure:
-
Catalyst Preparation:
-
Inoculate a sterile YPD broth with Candida parapsilosis.
-
Incubate at 30°C with shaking (200 rpm) for 48 hours.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with sterile phosphate buffer (0.1 M, pH 7.0) and resuspend in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).
-
-
Asymmetric Reduction:
-
In a reaction vessel, combine the cell suspension with glucose (e.g., 0.2 M) as a co-substrate for cofactor regeneration.
-
Add this compound to a final concentration of 10-50 mM.
-
Incubate the reaction mixture at 30°C with shaking (200 rpm) for 24-48 hours. Monitor the reaction progress by TLC or GC.
-
-
Work-up and Purification:
-
After the reaction is complete, centrifuge the mixture to remove the yeast cells.
-
Extract the supernatant with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Analysis:
-
Characterize the purified product by ¹H NMR and ¹³C NMR spectroscopy.
-
Determine the enantiomeric excess (ee) of the product by chiral GC or HPLC analysis.
-
Protocol 2: Chemical Asymmetric Reduction using a Corey-Bakshi-Shibata (CBS) Catalyst
This protocol is a general procedure for the CBS reduction of ketones and should be optimized for this compound.[3][4] All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Materials:
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Schlenk line or glovebox
-
Dry glassware
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
-
Standard work-up and purification equipment as listed in Protocol 1
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous THF.
-
Cool the solvent to -78°C using a dry ice/acetone bath.
-
Add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1-0.2 equivalents) to the cold THF.
-
Slowly add the borane reagent (e.g., BH₃·SMe₂, 1.0-1.2 equivalents) to the solution and stir for 10-15 minutes.
-
-
Asymmetric Reduction:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Add the substrate solution dropwise to the catalyst-borane mixture at -78°C over a period of 30-60 minutes.
-
Stir the reaction mixture at -78°C for several hours, monitoring the progress by TLC.
-
-
Quenching and Work-up:
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at -78°C.
-
Allow the mixture to warm to room temperature.
-
Add saturated aqueous NH₄Cl solution and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification and Analysis:
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the product and determine the enantiomeric excess as described in Protocol 1.
-
References
- 1. Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nadh-dependent alcohol dehydrogenase: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Friedel-Crafts Acylation using Ethyl 4-Oxobutanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds through the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is pivotal in the synthesis of aryl ketones, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and materials.[1][2] Ethyl 4-oxobutanoate derivatives, such as ethyl 4-chloro-4-oxobutanoate (ethyl succinoyl chloride), are particularly useful acylating agents in this context. They allow for the introduction of a four-carbon chain bearing a terminal ester group, leading to the formation of ethyl 4-aryl-4-oxobutanoates.
These products are not only versatile synthetic intermediates but also exhibit a range of biological activities. For instance, derivatives of 4-aryl-4-oxobutanoic acid have been investigated as Src kinase inhibitors for cancer therapy and as antirheumatic agents. The core structure serves as a scaffold for the development of various pharmacologically active molecules.
This document provides detailed application notes and experimental protocols for both intermolecular and intramolecular Friedel-Crafts acylation reactions using this compound derivatives.
Reaction Mechanism
The Friedel-Crafts acylation proceeds via the generation of a highly electrophilic acylium ion.[3] In the case of ethyl 4-chloro-4-oxobutanoate, a Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride. This polarization facilitates the cleavage of the C-Cl bond, forming a resonance-stabilized acylium ion. The aromatic ring then acts as a nucleophile, attacking the acylium ion in the rate-determining step to form a sigma complex (also known as an arenium ion). A subsequent deprotonation of the sigma complex by a weak base, such as AlCl₄⁻, restores the aromaticity of the ring and yields the final aryl ketone product. A key advantage of Friedel-Crafts acylation over alkylation is that the product is a ketone, which is less reactive than the starting aromatic compound, thus preventing multiple acylations.[4]
Applications in Research and Drug Development
The ethyl 4-aryl-4-oxobutanoate scaffold is a valuable building block in medicinal chemistry.
-
Src Kinase Inhibitors: Ethyl 2,4-dioxo-4-arylbutanoate derivatives, which can be synthesized from the corresponding acetophenones, have been evaluated for their inhibitory activity against Src kinase, a protein involved in cancer progression.[5]
-
Antirheumatic Agents: The derivative 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid has been identified as an antirheumatic agent, highlighting the therapeutic potential of this class of compounds.
-
Synthesis of Heterocycles: The 1,4-dicarbonyl functionality present in ethyl 4-aryl-4-oxobutanoates makes them ideal precursors for the synthesis of five-membered heterocycles like furans, pyrroles, and thiophenes via the Paal-Knorr synthesis.
-
Precursors to Polycyclic Systems: Intramolecular Friedel-Crafts cyclization of ethyl 4-aryl-4-oxobutanoates provides a direct route to α-tetralone esters, which are core structures in many natural products and pharmaceuticals.
Experimental Protocols
Protocol 1: Intermolecular Friedel-Crafts Acylation of Toluene with Ethyl 4-Chloro-4-oxobutanoate
This protocol describes a general procedure for the synthesis of ethyl 4-oxo-4-(p-tolyl)butanoate.
Materials:
-
Toluene
-
Ethyl 4-chloro-4-oxobutanoate (Ethyl succinoyl chloride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil), add anhydrous aluminum chloride (1.2 equivalents).
-
Solvent and Reagent Addition: Add anhydrous dichloromethane to the flask. Cool the stirred suspension to 0 °C in an ice bath.
-
Addition of Reactants: A solution of toluene (1.0 equivalent) and ethyl 4-chloro-4-oxobutanoate (1.0 equivalent) in anhydrous dichloromethane is added dropwise from the dropping funnel to the stirred AlCl₃ suspension over 30 minutes.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is cooled in an ice bath and carefully poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: The product is extracted with ethyl acetate. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure ethyl 4-oxo-4-(p-tolyl)butanoate.
Protocol 2: Intramolecular Friedel-Crafts Acylation of Ethyl 4-Phenyl-4-oxobutanoate
This protocol describes the intramolecular cyclization to form an α-tetralone derivative, specifically ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate. This procedure is adapted from the synthesis of α-tetralone from 4-phenylbutyric acid.[6]
Materials:
-
Ethyl 4-phenyl-4-oxobutanoate (prepared via intermolecular acylation)
-
Methanesulfonic acid or Polyphosphoric acid (PPA)
-
Diethyl ether
-
Ice-cold water
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methanesulfonic acid (or polyphosphoric acid).
-
Addition of Reactant: Heat the acid to 85-100 °C. To the hot, stirred acid, add ethyl 4-phenyl-4-oxobutanoate (1.0 equivalent) dropwise.
-
Reaction Progression: Stir the reaction mixture at this temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice-cold water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volumes).
-
Washing: Combine the organic layers and wash them with saturated aqueous NaHCO₃ solution, followed by water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or distillation under reduced pressure to yield the desired α-tetralone ester.
Data Presentation
The following table summarizes representative examples of Friedel-Crafts acylation reactions involving succinic acid derivatives to produce 4-aryl-4-oxobutanoic acid derivatives.
| Aromatic Substrate | Acylating Agent/Precursor | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Benzene | 4-Phenylbutyric acid | Methanesulfonic acid | - | 85-100 | 1 | α-Tetralone | ~85 |
| Benzene | Succinic anhydride | AlCl₃ | Nitrobenzene | 60 | 2 | 4-Oxo-4-phenylbutanoic acid | ~90 |
| Toluene | Acetyl chloride | AlCl₃ | DCM | RT | 2 | 4-Methylacetophenone | >80 |
| Anisole | Acetic anhydride | AlCl₃ | - | 60 | 0.5 | 4-Methoxyacetophenone | ~75 |
| 1,2-Dimethoxybenzene | 4-(3,4-Dimethoxyphenyl)butanoyl chloride | HFIP | DCM | 23 | 0.5 | 6,7-Dimethoxy-α-tetralone | 95 |
| Various Arylbutyric acids | - | Bi(NTf₂)₃, M(OTf)₃ | - | - | - | Various Tetralones | Good to Excellent |
Note: Yields are approximate and can vary based on specific reaction conditions and scale. Some examples shown are for closely related reactions to provide a comparative context.
Visualizations
General Workflow for Intermolecular Friedel-Crafts Acylation
Caption: Workflow for a typical intermolecular Friedel-Crafts acylation.
Mechanism of Friedel-Crafts Acylation
Caption: Simplified mechanism of Friedel-Crafts acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scribd.com [scribd.com]
- 5. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Knoevenagel Condensation with Ethyl 4-Oxobutanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an aldehyde or ketone with a compound possessing an active methylene group, typically catalyzed by a weak base.[1][2] This reaction is a modification of the aldol condensation and is highly valued for its efficiency in creating α,β-unsaturated products, which are key intermediates in the synthesis of pharmaceuticals, agrochemicals, fine chemicals, and natural products.[1][3]
This document provides detailed protocols and application notes for the Knoevenagel condensation focusing on derivatives of ethyl 4-oxobutanoate, such as ethyl 4-chloro-3-oxobutanoate. These γ-keto esters serve as versatile building blocks, and their condensation products are valuable precursors for complex molecular architectures. We will cover catalytic systems, modern green chemistry protocols using ionic liquids, and present quantitative data for comparative analysis.
General Reaction Mechanism
The base-catalyzed Knoevenagel condensation proceeds through a three-step mechanism:
-
Deprotonation: The basic catalyst removes an acidic α-proton from the active methylene compound (this compound derivative) to form a resonance-stabilized enolate.
-
Nucleophilic Addition: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone to form a tetrahedral intermediate.
-
Dehydration: The intermediate undergoes elimination of a water molecule to yield the final α,β-unsaturated product.[2]
The overall mechanism is depicted below.
Caption: General mechanism of the Knoevenagel condensation reaction.
Experimental Protocols
The following protocols are adapted from established green chemistry procedures, utilizing ionic liquids as recyclable solvents, which offer an environmentally benign alternative to traditional volatile organic solvents like benzene or toluene.[4]
Protocol 1: Knoevenagel Condensation of Aromatic Aldehydes with Ethyl 4-chloro-3-oxobutanoate in an Ionic Liquid
This protocol is based on the synthesis of ethyl 2-chloroacetyl-3-arylpropenoates.[4]
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde, 1.0 eq, 10 mmol)
-
Ethyl 4-chloro-3-oxobutanoate (1.2 eq, 12 mmol)
-
Morpholine (0.1 eq, 1 mmol)
-
Glacial Acetic Acid (0.1 eq, 1 mmol)
-
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, [bmim(NTf₂)] (5 mL)
-
4 Å Molecular Sieves (1.8 g)
-
Diethyl ether (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
TLC plates (Silica gel)
Procedure:
-
Catalyst Preparation: To a 25 mL round-bottom flask containing the ionic liquid [bmim(NTf₂)] (5 mL), add morpholine (1 mmol) and glacial acetic acid (1 mmol). Stir the mixture for 10 minutes at room temperature.
-
Addition of Reactants: Add the aromatic aldehyde (10 mmol) to the catalyst mixture. After a brief stir, add ethyl 4-chloro-3-oxobutanoate (12 mmol) and 4 Å molecular sieves (1.8 g).[4]
-
Reaction: Stir the resulting mixture vigorously at room temperature (25-28 °C).
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 0.5 to 2 hours).[4]
-
Work-up and Extraction: Upon completion, extract the product from the reaction mixture using diethyl ether (4 x 10 mL). The ionic liquid and catalyst will remain in a separate phase.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified further by column chromatography on silica gel.
-
Catalyst Recycling: The ionic liquid phase containing the catalyst can be dried under vacuum to remove any absorbed water and reused for subsequent reactions.[4]
The general workflow for this experimental setup is visualized below.
Caption: A typical experimental workflow for the Knoevenagel condensation.
Data Presentation: Reaction of Aldehydes with Ethyl 4-chloro-3-oxobutanoate
The following table summarizes the results for the Knoevenagel condensation of various aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate using the morpholine/acetic acid catalytic system in [bmim(NTf₂)] at room temperature.[4]
| Entry | Aromatic Aldehyde (Ar-CHO) | Ar Group | Time (h) | Yield (%) | (E)/(Z) Ratio |
| 1 | Benzaldehyde | Phenyl | 2.0 | 72 | 70/30 |
| 2 | 4-Chlorobenzaldehyde | 4-Chlorophenyl | 1.0 | 84 | 85/15 |
| 3 | 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 0.5 | 77 | 75/25 |
| 4 | Piperonal | 3,4-Methylenedioxyphenyl | 1.5 | 78 | 56/44 |
| 5 | 2-Furaldehyde | 2-Furanyl | 1.0 | 66 | 65/35 |
| 6 | Thiophene-2-carboxaldehyde | 2-Thiophenyl | 1.5 | 44 | 70/30 |
Data sourced from Knoevenagel condensations of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate catalyzed by morpholine/acetic acid in ionic liquids.[4]
Discussion
The use of an ionic liquid in conjunction with a morpholine/acetic acid catalyst provides an efficient and green protocol for the Knoevenagel condensation of ethyl 4-chloro-3-oxobutanoate with various aromatic aldehydes.[4] The reactions proceed in good to excellent yields (44-84%) within short reaction times (0.5-2 h) at ambient temperature.[4]
The electronic nature of the substituent on the aromatic aldehyde influences the reaction rate. Electron-withdrawing groups (e.g., 4-Cl) and electron-donating groups (e.g., 4-MeO) both lead to faster reactions and higher yields compared to the unsubstituted benzaldehyde, highlighting the versatility of the protocol.[4] The products are generally obtained as a mixture of (E) and (Z) diastereomers, with the (E)-isomer often being the major product.[4][5]
The resulting ethyl 2-chloroacetyl-3-arylpropenoates are highly functionalized molecules that can serve as precursors for synthesizing complex heterocyclic compounds and other targets relevant to drug discovery.
Conclusion
The Knoevenagel condensation of this compound derivatives is a powerful tool for constructing α,β-unsaturated systems. Modern protocols utilizing ionic liquids offer significant advantages, including mild reaction conditions, high yields, and catalyst recyclability, aligning with the principles of green chemistry. The data and protocols presented here provide a robust starting point for researchers in synthetic chemistry and drug development to access valuable molecular scaffolds.
References
Application Notes and Protocols for Claisen-Type Condensation in the Synthesis of Cyclopentanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Claisen condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of β-keto esters and related structures. While the classical Claisen condensation involves the intermolecular reaction of two ester molecules, its intramolecular variant, the Dieckmann condensation, is a powerful tool for the synthesis of cyclic ketones. This document provides detailed application notes and protocols focusing on the Dieckmann condensation of diethyl adipate, a reaction analogous to the cyclization of a molecule structurally related to ethyl 4-oxobutanoate, to yield ethyl 2-oxocyclopentane-1-carboxylate. This product is a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[1][2][3][4]
This compound itself, being an aldehyde-ester, does not undergo a typical intramolecular Claisen condensation.[5] However, the Dieckmann condensation of a 1,6-diester like diethyl adipate provides a highly relevant and illustrative example of forming a five-membered ring, a key structural motif in many pharmaceutical compounds.[4][6][7]
Applications in Drug Development and Organic Synthesis
The primary product of the Dieckmann condensation of diethyl adipate is ethyl 2-oxocyclopentane-1-carboxylate. This versatile building block is utilized in the synthesis of a range of important molecules:
-
Loxoprofen: A non-steroidal anti-inflammatory drug (NSAID). The synthesis of Loxoprofen sodium involves the reaction of ethyl 2-oxocyclopentanecarboxylate with other reagents.[1][2]
-
Prostaglandins and Prostanoids: These are biologically active lipids with diverse physiological roles. Methyl 2-oxocyclopentanecarboxylate, a closely related compound, is a key starting material for their synthesis.[3]
-
Spirocyclic and Fused-Ring Systems: These complex molecular architectures are privileged scaffolds in drug discovery, and ethyl 2-oxocyclopentanecarboxylate serves as a precursor for their preparation.[3][8]
-
Tanikolide: The synthesis of this natural product has utilized ethyl 2-oxocyclopentanecarboxylate.[8]
-
Benzindenoazepine Derivatives: These compounds are attractive scaffolds for biologically active molecules and can be synthesized using related but distinct reactions involving similar starting materials.[9]
Reaction Mechanism and Workflow
The Dieckmann condensation is an intramolecular Claisen condensation that proceeds via the following key steps:
-
Enolate Formation: A strong base, typically sodium ethoxide, deprotonates the α-carbon of one of the ester groups to form a resonance-stabilized enolate.[10][11][12]
-
Intramolecular Nucleophilic Attack: The enolate attacks the carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.[10][11][13]
-
Elimination of Alkoxide: The tetrahedral intermediate collapses, eliminating an ethoxide ion to form the cyclic β-keto ester.[10][11][14]
-
Deprotonation of the β-keto ester: The resulting β-keto ester is more acidic than the starting ester and is deprotonated by the alkoxide base. This step drives the reaction to completion.
-
Acidic Workup: An acidic workup is required to protonate the enolate of the β-keto ester and yield the final neutral product.[10][12]
Caption: General experimental workflow for the Dieckmann condensation.
Quantitative Data
The following table summarizes key quantitative data for the starting material and product of the Dieckmann condensation of diethyl adipate.
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| Diethyl Adipate | C10H18O4 | 202.25 | 245 | 1.009 | 1.427 |
| Ethyl 2-oxocyclopentane-1-carboxylate | C8H12O3 | 156.18 | 102-104 / 11 mmHg[8] | 1.054[8] | 1.452[8] |
Reaction Yields:
The yield of ethyl 2-oxocyclopentane-1-carboxylate from the Dieckmann condensation of diethyl adipate is typically in the range of 74-81%.[2]
Experimental Protocol: Synthesis of Ethyl 2-oxocyclopentane-1-carboxylate
This protocol details the synthesis of ethyl 2-oxocyclopentane-1-carboxylate via the Dieckmann condensation of diethyl adipate.
Materials:
-
Diethyl adipate
-
Sodium metal
-
Absolute ethanol
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask with reflux condenser and dropping funnel
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (1.0 equivalent) to absolute ethanol (a sufficient amount to dissolve the sodium) under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add anhydrous toluene.
-
Addition of Diethyl Adipate: Heat the mixture to reflux. Add diethyl adipate (1.0 equivalent) dropwise from the dropping funnel over a period of about 1 hour.
-
Reaction: Continue to heat the reaction mixture at reflux for an additional 2-3 hours. The reaction mixture will become viscous.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully add a mixture of ice and concentrated hydrochloric acid to neutralize the base and dissolve the sodium salt of the product. The pH should be acidic.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2-3 times).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by vacuum distillation to obtain pure ethyl 2-oxocyclopentane-1-carboxylate.
Safety Precautions:
-
Sodium metal is highly reactive and flammable. Handle with extreme care under an inert atmosphere.
-
Toluene and diethyl ether are flammable solvents. Work in a well-ventilated fume hood away from ignition sources.
-
Concentrated hydrochloric acid is corrosive. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
References
- 1. CAS No.611-10-9,Ethyl 2-oxocyclopentanecarboxylate Suppliers [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. Methyl 2-oxocyclopentanecarboxylate | High-Purity Reagent [benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. This compound | C6H10O3 | CID 82395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. 2-氧代环戊羧酸乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Stereoselective [4 + 3] annulation of azadienes and ethyl 4-bromo-3-oxobutanoate: construction of benzindeno-fused azepine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. perlego.com [perlego.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Biocatalytic Synthesis of Chiral Alcohols from Ethyl 4-Oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of chiral alcohols is of paramount importance in the pharmaceutical industry, as the biological activity of many drugs is dependent on their stereochemistry. Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing enantiomerically pure compounds. This document provides detailed application notes and protocols for the biocatalytic synthesis of chiral ethyl 4-hydroxybutanoate from ethyl 4-oxobutanoate using various ketoreductases (KREDs) and whole-cell biocatalysts. Chiral 4-hydroxybutanoate esters are valuable building blocks for the synthesis of various active pharmaceutical ingredients (APIs). While much of the published research focuses on the reduction of the analogous compound, ethyl 4-chloro-3-oxobutanoate, due to its role as a key intermediate for blockbuster drugs like atorvastatin, the principles and enzymatic systems are readily applicable to this compound.
Principle of the Biocatalytic Reaction
The core of this biocatalytic process is the asymmetric reduction of the prochiral ketone in this compound to the corresponding chiral secondary alcohol, ethyl (R)- or (S)-4-hydroxybutanoate. This transformation is catalyzed by stereoselective ketoreductases, which are often NADPH- or NADH-dependent enzymes. To make the process economically viable, a cofactor regeneration system is typically employed. This can be achieved by using a secondary enzyme, such as glucose dehydrogenase (GDH), which oxidizes a co-substrate like glucose to regenerate the expensive nicotinamide cofactor. Alternatively, a substrate-coupled regeneration system using a secondary alcohol, such as isopropanol, can be utilized.
Data Presentation: Performance of Various Biocatalysts
The following tables summarize the performance of different biocatalytic systems in the reduction of this compound and its analogues. This data provides a baseline for selecting a suitable biocatalyst and predicting reaction outcomes.
Table 1: Biocatalytic Synthesis of Ethyl (S)-4-hydroxybutanoate Analogues
| Biocatalyst | Substrate | Co-substrate/Cofactor Regeneration | Reaction System | Enantiomeric Excess (ee) | Yield/Conversion | Reference |
| Carbonyl Reductase (ChKRED20) from Chryseobacterium sp. CA49 | Ethyl 4-chloro-3-oxobutanoate | Not specified | Not specified | >99.5% | Not specified | [1] |
| Thermostabilized Mutant (MC135) of ChKRED20 | Ethyl 4-chloro-3-oxobutanoate | Not specified | Not specified | >99.5% | 95% (isolated) | [1] |
| Carbonyl Reductase (YlCR2) from Yarrowia lipolytica | Ethyl 4-chloro-3-oxobutanoate | Mannitol or Sorbitol (NADPH regeneration) | n-butyl acetate-water biphasic | 99% | 90% | [2] |
| Aureobasidium pullulans CGMCC1244 (whole-cell) | Ethyl 4-chloro-3-oxobutanoate | Not specified | Dibutylphthalate-buffer biphasic | 99.4% | 98.2% | [3] |
Table 2: Biocatalytic Synthesis of Ethyl (R)-4-hydroxybutanoate Analogues
| Biocatalyst | Substrate | Co-substrate/Cofactor Regeneration | Reaction System | Enantiomeric Excess (ee) | Yield/Conversion | Reference |
| Aldehyde Reductase from Sporobolomyces salmonicolor AKU4429 (in E. coli) | Ethyl 4-chloro-3-oxobutanoate | Glucose/Glucose Dehydrogenase (NADPH regeneration) | n-butyl acetate-water biphasic | 91% | 91.1% | [4] |
| Secondary Alcohol Dehydrogenase from Candida parapsilosis (in E. coli) | Ethyl 4-chloroacetoacetate | 2-propanol (NADH regeneration) | Aqueous | >99% | 95.2% | [5][6] |
| Carbonyl Reductase (BgADH3) from Burkholderia gladioli (in E. coli) | Ethyl 4-chloro-3-oxobutanoate | Glucose/Glucose Dehydrogenase (NADPH regeneration) | Aqueous/octanol biphasic | 99.9% | 91.8% | [7] |
| Recombinant E. coli with Carbonyl Reductase (CgCR) and GDH | Ethyl 4-chloro-3-oxobutanoate | Glucose (NADPH regeneration) | Ethyl acetate-betaine:lactic acid-water | Not specified | ≥90% | [8] |
| Bacillus pumilus Phe-C3 (whole-cell) | Ethyl 4-cyano-3-oxobutanoate | Not specified | Not specified | 98.5% | 89.8% | [9] |
Experimental Workflow and Signaling Pathways
The overall experimental workflow for the biocatalytic synthesis of chiral alcohols from this compound typically involves several key stages, from biocatalyst preparation to product analysis.
References
- 1. Rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic production of ethyl (R)-4-chloro-3-hydroxybutanoate: asymmetric reduction of ethyl 4-chloro-3-oxobutanoate by an Escherichia coli transformant expressing the aldehyde reductase gene from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Enzymatic Synthesis of both Enantiomers of Ethyl 4-Cyano-3-Hydroxybutanoate | Scientific.Net [scientific.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ethyl 4-Oxobutanoate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of ethyl 4-oxobutanoate.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing this compound?
A1: this compound is commonly synthesized from either succinic acid or succinic anhydride by reaction with ethanol in the presence of an acid catalyst. This process is a variation of the Fischer esterification.
Q2: What is the primary challenge in synthesizing this compound from succinic acid?
A2: A primary challenge is controlling the esterification to favor the formation of the monoester, this compound, over the diester, diethyl succinate. The reaction can proceed to esterify both carboxylic acid groups of succinic acid.[1]
Q3: What catalysts are typically used for this synthesis?
A3: Strong acids are the most common catalysts. These include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[2] Heterogeneous catalysts, such as certain zeolites and ion-exchange resins like Amberlyst 70, have also been used for the esterification of succinic acid.[1][3][4]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using analytical techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[2] These methods allow for the identification of the starting materials, the desired product, and any significant side products.
Q5: What are the key parameters to control for optimizing the yield?
A5: Key parameters to control include the molar ratio of reactants (succinic acid/anhydride to ethanol), catalyst concentration, reaction temperature, and reaction time. The removal of water as it forms is also a critical factor in driving the equilibrium towards the ester product.[5]
Troubleshooting Guides
Issue 1: Low Yield of this compound
A low yield of the desired product is a common issue. The following table outlines potential causes and their solutions.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by TLC or GC to ensure it has gone to completion. - Increase Catalyst Concentration: A higher concentration of the acid catalyst can increase the reaction rate. - Increase Temperature: Heating the reaction mixture to reflux is common. For the esterification of succinic acid with ethanol using a heterogeneous catalyst, temperatures between 78°C and 120°C have been reported.[4] |
| Equilibrium Not Favoring Product | - Use Excess Ethanol: Using a large excess of ethanol can shift the reaction equilibrium towards the formation of the ester.[5] - Remove Water: Water is a byproduct of the esterification. Removing it as it forms (e.g., using a Dean-Stark apparatus or molecular sieves) will drive the reaction forward.[5] |
| Formation of Diethyl Succinate | - Control Stoichiometry: Use a molar ratio of succinic acid to ethanol that favors mono-esterification (e.g., 1:1 or with a slight excess of the acid). - Shorter Reaction Time: Monitor the reaction closely and stop it once the formation of the monoester is maximized, before significant diester formation occurs. |
| Loss of Product During Workup | - Optimize Extraction: Ensure complete extraction of the product from the aqueous layer using a suitable organic solvent like ethyl acetate. - Careful Neutralization: When neutralizing the acid catalyst with a base (e.g., sodium bicarbonate solution), add the base slowly to avoid hydrolysis of the ester product. |
Issue 2: Presence of Impurities in the Final Product
Even with a good yield, the purity of this compound can be a concern.
| Impurity | Identification | Solution |
| Unreacted Succinic Acid | Succinic acid is a solid with low solubility in many organic solvents. It can be detected by TLC (will have a much lower Rf value than the ester) or HPLC. | - Aqueous Wash: Wash the organic extract with a saturated solution of sodium bicarbonate to remove unreacted acid. - Purification: Careful distillation or column chromatography can separate the product from the non-volatile succinic acid. |
| Diethyl Succinate | Diethyl succinate has a higher boiling point than this compound and will have a different retention time in GC and a different Rf value on TLC. | - Fractional Distillation: Careful fractional distillation under reduced pressure can separate the two esters based on their boiling points. - Chromatography: Column chromatography with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) can be used for separation.[2] |
| Residual Ethanol | Ethanol can be detected by ¹H NMR spectroscopy (characteristic triplet and quartet signals). | - Evaporation: Remove excess ethanol by rotary evaporation after the reaction. - Aqueous Washes: Washing the organic extract with water or brine will remove residual ethanol. |
| Polymerization/Side Products | Complex mixtures of byproducts may be observed by GC-MS or NMR. | - Control Temperature: Avoid excessively high temperatures which can lead to side reactions. - Use Milder Catalyst: Consider using a solid acid catalyst which can sometimes offer higher selectivity.[1] |
Experimental Protocols
Protocol 1: Synthesis from Succinic Anhydride and Ethanol
This method is often preferred as it avoids the production of water as a direct byproduct of the initial reaction, which can simplify driving the reaction to completion.
Materials:
-
Succinic anhydride
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve succinic anhydride in a large excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent by rotary evaporation to yield the crude this compound.
-
Purify the crude product by vacuum distillation.
Protocol 2: Fischer Esterification of Succinic Acid with Ethanol
This is a classic method for ester synthesis.
Materials:
-
Succinic acid
-
Anhydrous ethanol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (for azeotropic removal of water, optional)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask, add succinic acid and a molar excess of anhydrous ethanol.
-
Add a catalytic amount of p-toluenesulfonic acid. For azeotropic removal of water, toluene can be added and the flask equipped with a Dean-Stark apparatus.
-
Heat the mixture to reflux. If using a Dean-Stark trap, water will collect in the side arm.
-
Continue refluxing for several hours until the reaction is complete as indicated by TLC or the cessation of water collection.
-
Cool the reaction mixture to room temperature.
-
If toluene was used, remove it by rotary evaporation.
-
Dilute the mixture with diethyl ether and wash with a saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted succinic acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent to obtain the crude product.
-
Purify by vacuum distillation.
Data Presentation
Table 1: Comparison of Reaction Conditions for Succinic Acid Esterification
| Parameter | Method 1: Microwave-assisted [6] | Method 2: Reactive Distillation [4] | Method 3: Enzymatic [7] |
| Starting Material | Succinic Acid | Succinic Acid | Succinic Acid |
| Alcohol | Ethanol | Ethanol | Ethanol |
| Catalyst | D-Hβ (heterogeneous) | Amberlyst 70 (ion-exchange resin) | Candida antarctica lipase B |
| Temperature | Optimized via BBD | 78 - 120 °C | 40 - 50 °C |
| Key Feature | Rapid heating, increased yield | Continuous removal of products | Mild, environmentally benign conditions |
| Reported Outcome | High conversion to esters | ~100% conversion to esters | Equilibrium study, influenced by water |
Note: The primary product in studies[6] and[4] was diethyl succinate, but the conditions are relevant for the synthesis of the monoester as an intermediate.
Table 2: Spectroscopic Data for this compound [8]
| Technique | Key Data |
| ¹H NMR (CDCl₃) | Signals expected around: 1.25 ppm (t, 3H, -CH₃), 2.65 ppm (t, 2H, -CH₂-C=O), 2.80 ppm (t, 2H, -CH₂-COOEt), 4.15 ppm (q, 2H, -O-CH₂-), 9.80 ppm (s, 1H, -CHO) |
| ¹³C NMR (CDCl₃) | Signals expected around: 14.2 (-CH₃), 28.0 (-CH₂-C=O), 35.0 (-CH₂-COOEt), 60.8 (-O-CH₂-), 172.0 (C=O, ester), 201.0 (C=O, aldehyde) |
| IR (neat) | Strong absorptions around 1730 cm⁻¹ (C=O, ester stretch) and 1720 cm⁻¹ (C=O, aldehyde stretch), and 2720 cm⁻¹ (C-H, aldehyde stretch). |
| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 130. |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Optimization of microwave-assisted esterification of succinic acid using Box-Behnken design approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermodynamics of enzyme-catalyzed esterifications: I. Succinic acid esterification with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C6H10O3 | CID 82395 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Ethyl 4-Oxobutanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude ethyl 4-oxobutanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for crude this compound are:
-
Aqueous Work-up (Liquid-Liquid Extraction): This is the initial step to remove water-soluble impurities, unreacted starting materials like succinic acid, and the acid catalyst used in synthesis.[1]
-
Flash Column Chromatography: This technique is effective for separating the target compound from impurities with different polarities.[2]
-
Vacuum Distillation: As this compound is a liquid, vacuum distillation is a suitable method for purification, especially for removing non-volatile impurities or those with significantly different boiling points.
Q2: What are the likely impurities in my crude this compound?
A2: Common impurities may include:
-
Unreacted Starting Materials: Succinic acid and ethanol.
-
Acid Catalyst: If an acid catalyst like sulfuric acid was used in the synthesis.
-
Side Products: Diethyl succinate can form as a byproduct of the esterification reaction.[3][4]
-
Water: Generated during the esterification reaction.[5][6][7][8]
-
Decomposition Products: The compound may be sensitive to high temperatures and extreme pH, leading to degradation.
Q3: How can I assess the purity of my this compound?
A3: Purity can be assessed using several analytical methods:
-
Thin-Layer Chromatography (TLC): A quick and simple method for a qualitative assessment of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities.
-
High-Performance Liquid Chromatography (HPLC): A highly accurate method for quantifying purity.
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Optimize the synthesis reaction conditions (e.g., reaction time, temperature, stoichiometry of reactants). |
| Product Loss During Aqueous Work-up | Ensure the pH of the aqueous layer is neutral before extraction to prevent hydrolysis of the ester. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery. |
| Co-elution with Impurities in Chromatography | Optimize the solvent system for flash chromatography. A gradient elution from a non-polar to a more polar solvent system can improve separation. A common starting point for similar compounds is a mixture of hexane and ethyl acetate.[2] |
| Decomposition During Distillation | β-keto esters can be sensitive to heat.[9] Perform distillation under a high vacuum to lower the boiling point and minimize thermal decomposition. Ensure even heating using a heating mantle with stirring. |
| Product Hydrolysis | This compound can be hydrolyzed back to succinic acid and ethanol under acidic or basic conditions.[5][6][7][8] Ensure all work-up and purification steps are performed under neutral conditions where possible. |
Issue 2: Persistent Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Closely Eluting Impurities in Chromatography | Try a different solvent system. For example, if using ethyl acetate/hexane, consider dichloromethane/methanol for very polar impurities.[10] A shallower gradient during elution can also improve separation. |
| Azeotrope Formation During Distillation | If an impurity forms an azeotrope with the product, distillation will not be effective. In this case, column chromatography is the preferred method of purification. |
| Unreacted Succinic Acid | Unreacted succinic acid can be removed by washing the organic layer with a saturated aqueous solution of sodium bicarbonate during the aqueous work-up.[1] Be cautious to avoid vigorous shaking that can lead to emulsions. |
| Diethyl Succinate Impurity | Diethyl succinate is a common byproduct. Careful fractional distillation under vacuum or optimized flash chromatography should separate it from the desired product. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₀O₃[11] |
| Molecular Weight | 130.14 g/mol [11] |
| Appearance | Liquid[12] |
| Boiling Point | Not readily available for various pressures. As a general guide for similar esters, vacuum is necessary to prevent decomposition. |
| Solubility | Slightly soluble in water.[9] |
Table 2: Suggested Solvent Systems for Flash Column Chromatography
| Polarity of Impurities | Suggested Starting Solvent System | Typical Rf Target for Elution |
| Non-polar | 5-10% Ethyl Acetate in Hexane | ~0.2-0.3[2] |
| Moderately Polar | 20-40% Ethyl Acetate in Hexane | ~0.2-0.3 |
| Polar | 50-100% Ethyl Acetate in Hexane, or 1-5% Methanol in Dichloromethane | ~0.2-0.3 |
Experimental Protocols
Protocol 1: Aqueous Work-up
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution to neutralize and remove any acidic components. Vent the separatory funnel frequently to release any evolved CO₂ gas.
-
Water to remove any remaining water-soluble impurities.
-
Brine (saturated aqueous NaCl solution) to facilitate the separation of the organic and aqueous layers and remove residual water.
-
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude, partially purified product.
Protocol 2: Flash Column Chromatography
-
Select a Solvent System: Use thin-layer chromatography (TLC) to determine an appropriate solvent system that gives a good separation between the desired product and impurities. A common mobile phase is a mixture of ethyl acetate and hexane.[2] Aim for an Rf value of approximately 0.2-0.3 for the product spot.
-
Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity solvent mixture and pack it into a glass column.
-
Load the Sample: Dissolve the crude product in a minimal amount of the initial mobile phase or a suitable volatile solvent (e.g., dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elute the Column: Begin elution with the low-polarity solvent system. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.
-
Collect and Analyze Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Vacuum Distillation
-
Set up the Apparatus: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a connection to a vacuum pump with a cold trap.
-
Charge the Flask: Place the partially purified this compound into the distillation flask with a magnetic stir bar for even heating.
-
Apply Vacuum: Slowly and carefully apply the vacuum to the system.
-
Heat the Flask: Gently heat the distillation flask using a heating mantle.
-
Collect Fractions: Collect the fraction that distills at a constant temperature at the applied pressure. This corresponds to the boiling point of the pure compound under those conditions. Discard any forerun or residue.
Mandatory Visualizations
References
- 1. This compound | CAS#:10138-10-0 | Chemsrc [chemsrc.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Some Products of the Metabolism of this compound by Saccharomyces Fermentati in the Film Form on the Surface of Simulated Flor Sherry | American Journal of Enology and Viticulture [ajevonline.org]
- 5. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ethyl 4-chloro-3-oxobutanoate(638-07-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound | C6H10O3 | CID 82395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | 10138-10-0 [sigmaaldrich.com]
Common side reactions in the synthesis of ethyl 4-oxobutanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of ethyl 4-oxobutanoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: this compound is commonly synthesized via two main routes:
-
Fischer Esterification: This method involves the reaction of succinic acid or succinic anhydride with ethanol in the presence of an acid catalyst.[1][2]
-
Partial reduction of a precursor: Although less common as a starting point for this specific molecule, related structures can be formed through various condensation reactions followed by transformations. For instance, Dieckmann condensation of diethyl succinate can lead to a cyclic β-keto ester, which is a related but different structure.[3][4][5][6]
Q2: What is the most common side product in the synthesis of this compound via Fischer Esterification?
A2: The most prevalent side product during the Fischer esterification of succinic acid with ethanol is diethyl succinate , the diester.[2] This occurs when both carboxylic acid groups of succinic acid react with ethanol.
Q3: Can intramolecular cyclization be a problem?
A3: Yes, intramolecular cyclization, specifically the Dieckmann condensation, can be a significant side reaction if diethyl succinate is present under basic conditions, leading to the formation of a cyclic β-keto ester (2-ethoxycarbonylcyclopentanone).[3][4][5][6] While the primary synthesis of this compound is typically performed under acidic conditions where this is less of a concern, subsequent steps or improper work-up could potentially lead to this side reaction.
Q4: How can I minimize the formation of the diester byproduct?
A4: To minimize the formation of diethyl succinate, you can control the stoichiometry of the reactants. Using a molar ratio of succinic acid or anhydride to ethanol that favors the formation of the monoester is crucial. Additionally, reaction time and temperature can be optimized to selectively produce the monoester.[1]
Q5: What analytical techniques are recommended for monitoring the reaction progress and identifying side products?
A5: Thin-layer chromatography (TLC) and gas chromatography (GC) are effective techniques for monitoring the progress of the esterification reaction.[1] For identifying the main product and side products like diethyl succinate, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are definitive.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of this compound | Incomplete reaction. | - Increase reaction time. - Increase reaction temperature. - Ensure the catalyst is active and used in the correct amount. |
| Formation of diethyl succinate. | - Adjust the molar ratio of succinic acid/anhydride to ethanol to favor mono-esterification. - Monitor the reaction closely and stop it once the desired product concentration is maximized. | |
| Reversible reaction. | The Fischer esterification is an equilibrium process.[7][8][9] To drive the reaction towards the product, remove water as it forms, for example, by using a Dean-Stark apparatus.[9] | |
| Presence of a significant amount of diethyl succinate | Excess ethanol or prolonged reaction time. | - Reduce the amount of ethanol used. - Optimize the reaction time by monitoring with TLC or GC. |
| Formation of a cyclic byproduct | Basic conditions promoting Dieckmann condensation of diethyl succinate.[3][4][5][6] | - Ensure the reaction and work-up conditions remain acidic. - If basic conditions are necessary for other transformations, protect the ester or perform the steps in an order that avoids this cyclization. |
| Difficulty in purifying the product | Close boiling points of the monoester and diester. | - Utilize fractional distillation under reduced pressure for separation. - Column chromatography on silica gel can also be an effective purification method.[10] |
Quantitative Data Summary
The yield of esterification reactions is highly dependent on the specific reaction conditions. The following table provides a general overview of factors influencing product distribution.
| Parameter | Effect on Product Distribution | Reference |
| Molar Ratio (Ethanol:Succinic Acid) | A higher ratio of ethanol to succinic acid will favor the formation of the diester, diethyl succinate. | [2] |
| Catalyst Concentration | Increasing the catalyst concentration can increase the reaction rate but may not significantly alter the equilibrium between the monoester and diester. | [2] |
| Temperature | Higher temperatures increase the reaction rate, but as it is an equilibrium reaction, it may not significantly shift the product ratio. | [2] |
| Water Removal | The removal of water, a byproduct of the reaction, will drive the equilibrium towards the formation of the ester products (both mono and di-ester). | [9] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification of Succinic Anhydride
Materials:
-
Succinic anhydride
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve succinic anhydride in anhydrous ethanol. A slight excess of ethanol can be used, but a large excess will favor diester formation.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress using TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]
- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Troubleshooting low conversion rates in ethyl 4-oxobutanoate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in chemical reactions involving ethyl 4-oxobutanoate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing low conversion to the desired product. What are the common causes?
Low conversion rates in reactions involving this compound can stem from several factors. Key areas to investigate include the quality of your reagents and solvent, the reaction conditions, and potential side reactions. Incomplete deprotonation of a related starting material, ethyl acetoacetate, is a common issue if you are performing an alkylation, which can be caused by degraded or insufficient base.[1][2] Side reactions such as dialkylation or O-alkylation instead of the desired C-alkylation can also consume your starting material and reduce the yield of the intended product.[1] Finally, suboptimal reaction conditions, including temperature and reaction time, can lead to incomplete reactions.[3]
Q2: How critical is the purity of my reagents and solvent for these reactions?
The purity of your reagents and solvents is paramount for achieving high conversion rates.[2][4]
-
Moisture: Many reactions involving esters like this compound are sensitive to moisture. Water can consume reagents, such as bases in alkylation reactions, leading to incomplete deprotonation.[1] It is crucial to use anhydrous solvents and fresh, properly stored reagents.[1][2]
-
Impurities in Starting Materials: Impurities in the this compound or other reactants can lead to unwanted side reactions, consuming reagents and lowering the yield of the desired product. It is recommended to purify starting materials if their quality is uncertain.[5]
Q3: I suspect side reactions are occurring. What are the most common side reactions and how can I minimize them?
In reactions such as the alkylation of related β-keto esters, several side reactions can occur:
-
Dialkylation: The addition of two alkyl groups to the alpha-carbon instead of one. To minimize this, the alkylating agent should be added slowly to the reaction mixture to maintain a low concentration.[1]
-
O-alkylation: Alkylation occurring at the oxygen of the enolate instead of the carbon. This is generally less favored with β-keto esters, but using less polar, aprotic solvents can further promote the desired C-alkylation.[1]
-
Aldol Condensation: The product aldehyde can undergo self-condensation or reaction with other carbonyl compounds present, especially at high temperatures.[1] Careful control of the reaction temperature is crucial to avoid this.[1]
Q4: How can I effectively monitor the progress of my reaction to determine the optimal reaction time?
Monitoring the reaction progress is essential to determine when the reaction is complete and to avoid the formation of degradation products from prolonged reaction times. Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the disappearance of the starting material and the appearance of the product.[1][6]
-
Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy: For more quantitative analysis, GC and NMR can be used to determine the ratio of starting material to product over time.[1][7]
-
Mass Spectrometry (MS): Techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) can be used for real-time reaction monitoring and to identify intermediates.[7]
Troubleshooting Guides
Issue 1: Low Yield in Alkylation Reactions
If you are experiencing low yields in an alkylation reaction using a β-keto ester like ethyl acetoacetate as a model for this compound derivatives, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Alkylation Yield
Caption: A flowchart for troubleshooting low yields in alkylation reactions.
| Possible Cause | Suggested Solution |
| Incomplete deprotonation of the ester | Ensure the base is of high quality and used in a stoichiometric amount. The reaction should be carried out under anhydrous conditions as moisture will consume the base.[1] |
| Side reaction: Dialkylation | Add the alkyl halide slowly to the reaction mixture to maintain a low concentration and minimize the chance of a second alkylation.[1] |
| Side reaction: O-alkylation instead of C-alkylation | Using less polar, aprotic solvents can favor C-alkylation.[1] |
| Loss of product during workup | Ensure complete extraction from the aqueous layer using a suitable organic solvent. Dry the organic extracts thoroughly before solvent removal.[1] |
Issue 2: Incomplete Hydrolysis of the Ester
For reactions that involve the hydrolysis of the ethyl ester, incomplete reaction can be a significant issue.
| Possible Cause | Suggested Solution |
| Insufficient acid or base catalyst | Increase the concentration of the catalyst or the reaction time. Monitor the reaction progress using TLC or GC.[1] |
| Low reaction temperature | Gently heat the reaction mixture to reflux to ensure the hydrolysis goes to completion.[1] |
| Two-phase system limiting reaction rate | Vigorous stirring is necessary to ensure proper mixing of the ester and the aqueous acidic or basic solution. The use of a co-solvent like ethanol can also improve miscibility.[1] |
Issue 3: Product Decomposition During Purification
Product loss can also occur during the final purification steps.
| Possible Cause | Suggested Solution |
| Excessive heating during decarboxylation (if applicable) | Decarboxylation of an intermediate β-keto acid is often facile. Avoid unnecessarily high temperatures which can lead to side reactions of the product.[1] |
| Decomposition during distillation | Purify the product by vacuum distillation at the lowest possible temperature. Ensure the distillation apparatus is clean and free of any acidic or basic residues.[1] |
Experimental Protocols
General Protocol for Alkylation of Diethyl Malonate (as a model)
This protocol describes a representative method for the alkylation of diethyl malonate, which can be adapted for similar reactions.
Experimental Workflow for Alkylation
Caption: A typical experimental workflow for an alkylation reaction.
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and an addition funnel, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.[2]
-
Addition of Malonate: Cool the sodium ethoxide solution to room temperature and add diethyl malonate (1 equivalent) to the stirred solution.[2]
-
Addition of Alkyl Halide: Slowly add the alkyl halide (1 equivalent) to the reaction mixture via the addition funnel.[1]
-
Reaction: After the addition is complete, reflux the mixture until the reaction is complete, monitoring by TLC.[2]
-
Work-up: Cool the reaction mixture, neutralize it, and remove the solvent under reduced pressure.[2]
-
Extraction: Add water to dissolve any salts and extract the product with a suitable organic solvent like diethyl ether.[1][2]
-
Drying and Solvent Removal: Dry the combined organic extracts over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent.[1]
-
Purification: Purify the crude product by distillation or column chromatography.[1]
General Protocol for Ester Hydrolysis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the ester in a suitable solvent.
-
Acidic Hydrolysis: Add an aqueous solution of a strong acid (e.g., sulfuric acid) and heat the mixture to reflux with vigorous stirring.[1]
-
Basic Hydrolysis: Alternatively, reflux the ester with an excess of an aqueous strong base solution (e.g., sodium hydroxide).[2]
-
Monitoring: Monitor the disappearance of the starting material by TLC.[1]
-
Work-up (Acidic): Cool the reaction mixture to room temperature and neutralize any excess acid by carefully adding a saturated solution of sodium bicarbonate.[1]
-
Work-up (Basic): After hydrolysis, cool the mixture and acidify it with a strong acid.[2]
-
Extraction and Purification: Extract the product with an organic solvent, wash with brine, dry the organic layer, and remove the solvent. Purify the crude product as necessary.[1]
Reaction Condition Optimization
To improve conversion rates, systematic optimization of reaction parameters is often necessary.
Key Parameters for Optimization
| Parameter | Considerations |
| Temperature | Increasing the temperature generally increases the reaction rate, but can also lead to the formation of side products or decomposition.[3] The optimal temperature will balance reaction rate and selectivity. |
| Concentration | Higher reactant concentrations can increase the reaction rate. However, for some reactions, slow addition of a reactant may be necessary to avoid side reactions like dialkylation.[1][3] |
| Catalyst | The choice and concentration of a catalyst (e.g., acid or base) can significantly impact the reaction rate and yield.[1] |
| Solvent | The solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction outcome.[1][3] |
Optimization Logic
Caption: A logical diagram for optimizing reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 4. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Technical Support Center: Improving Stereoselectivity in the Reduction of Ethyl 4-Oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the stereoselective reduction of ethyl 4-oxobutanoate. The information is presented in a practical question-and-answer format to directly address experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for achieving stereoselective reduction of this compound?
A1: The two main approaches for the asymmetric reduction of this compound are biocatalytic reduction and chiral catalyst-driven hydrogenation.[1][2]
-
Biocatalytic Methods: These commonly employ whole-cell microorganisms like baker's yeast (Saccharomyces cerevisiae) or isolated enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs).[1][2] These methods are often favored for their mild reaction conditions and environmental friendliness.[1]
-
Chemical Methods: These typically involve the use of chiral metal complexes as catalysts. Prominent examples include Ruthenium-BINAP (Ru-BINAP) systems and oxazaborolidine catalysts (as in the Corey-Bakshi-Shibata reduction).[1][3][4]
Q2: What level of enantiomeric excess (ee) can I realistically expect?
A2: With optimized conditions, it is possible to achieve high enantiomeric excesses, often exceeding 90% and in many cases approaching 99% ee for both biocatalytic and chemical methods.[1] However, the specific ee is highly dependent on the chosen method, substrate purity, and reaction parameters.
Q3: How do I choose between a chemical catalyst and a biocatalyst?
A3: The selection depends on several factors:
-
Chemical Catalysts (e.g., Ru-BINAP):
-
Biocatalysts (e.g., Baker's Yeast, KREDs):
Q4: Is it possible to control which enantiomer ((R) or (S)) is formed?
A4: Yes. In chemical catalysis, the chirality of the product is determined by the enantiomer of the chiral ligand used (e.g., (R)-BINAP versus (S)-BINAP).[1] In biocatalysis, a particular microorganism or enzyme typically shows a preference for producing one enantiomer. However, it is sometimes possible to obtain the opposite enantiomer by screening different microbial strains or using genetically engineered enzymes.[1]
Troubleshooting Guide
Issue: Low Enantioselectivity (ee)
Low enantioselectivity is a frequent challenge in the stereoselective reduction of β-keto esters. The following guide provides a systematic approach to diagnosing and resolving this issue.
| Potential Cause | Suggested Solution |
| Suboptimal Catalyst or Ligand (Chemical Methods) | For Ru-BINAP systems, the electronic and steric properties of the phosphine ligands are crucial. Consider screening different BINAP derivatives (e.g., Tol-BINAP, Xyl-BINAP) or other classes of chiral ligands.[1] For oxazaborolidine-catalyzed reductions (CBS), the choice of the chiral amino alcohol derivative can significantly impact selectivity. |
| Suboptimal Enzyme or Microorganism (Biocatalytic Methods) | The inherent stereoselectivity of the chosen biocatalyst may be low for this substrate. Screen a variety of commercially available ketoreductases (KREDs) or different strains of baker's yeast. Genetically modified yeast strains with specific reductases overexpressed or knocked out can also offer improved stereoselectivity.[2][5] |
| Incorrect Reaction Temperature | Temperature can have a significant effect on enantioselectivity. Generally, lower temperatures favor higher selectivity.[1] If the reaction is being run at room temperature or higher, try lowering the temperature. For enzymatic reactions, ensure you are operating within the optimal temperature range for the specific enzyme to maintain activity. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the transition state of the reaction. It is advisable to screen a range of solvents such as methanol, ethanol, dichloromethane, and THF to find the optimal medium for your specific catalyst system.[1] |
| Presence of Impurities | Impurities in the substrate, solvents, or from the glassware can potentially "poison" the catalyst or interfere with the chiral environment of the reaction. Ensure that all reagents and solvents are of high purity and that all glassware is thoroughly cleaned and dried.[1] |
| Incorrect Catalyst Loading | A higher catalyst loading does not always equate to better selectivity. In some cases, high catalyst concentrations can lead to the formation of less selective catalytic species. It is recommended to vary the catalyst loading to determine the optimal concentration for your reaction.[1] |
| Substrate and Product Inhibition (Biocatalytic Methods) | High concentrations of the starting material (this compound) or the product (ethyl 4-hydroxybutanoate) can inhibit or even deactivate the enzyme.[6] Consider a fed-batch approach where the substrate is added gradually over time to maintain a low concentration in the reaction mixture. |
Data on Stereoselective Reductions of this compound and Analogs
While specific data for this compound is dispersed in the literature, the following tables provide representative results for its reduction and the reduction of the closely related ethyl 4-chloro-3-oxobutanoate, which can serve as a valuable reference for experimental design.
Table 1: Biocatalytic Reduction of Ethyl 4-Chloro-3-Oxobutanoate
| Biocatalyst | Product Enantiomer | Yield (%) | ee (%) | Reference |
| Recombinant E. coli with aldehyde reductase and glucose dehydrogenase | (R) | 90.5 | 99 | [6] |
| Thermostabilized mutant of ketoreductase ChKRED20 | (S) | 95 | >99.5 | [7] |
| Sporobolomyces salmonicolor aldehyde reductase with NADPH regeneration | (R) | 95.4 | 86 | [6] |
Table 2: Chemical Catalytic Reduction of β-Keto Esters (General)
| Catalyst System | Substrate Type | Product Enantiomer | ee (%) | Reference |
| RuCl₂((R)-BINAP) | General β-keto esters | (R) | Up to >99 | [8] |
| (S)-Me-CBS with BH₃·THF | Aromatic and aliphatic ketones | (R) or (S) depending on catalyst | High | [4] |
| RuCl(p-cymene)[(S,S)-Ts-DPEN] | α-methoxyimino-β-keto esters | (S,S) | High | [9] |
Experimental Protocols
Protocol 1: Biocatalytic Reduction using Baker's Yeast (Saccharomyces cerevisiae)
This protocol is adapted from established procedures for the reduction of β-keto esters.
Materials:
-
Baker's yeast
-
Sucrose
-
This compound
-
Water
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a flask, dissolve sucrose in warm water.
-
Add the baker's yeast to the sucrose solution and stir until a homogeneous suspension is formed.
-
Allow the yeast to activate for approximately 30-60 minutes at room temperature.
-
Add the this compound substrate to the fermenting yeast culture. The substrate can be added directly or dissolved in a minimal amount of a water-miscible solvent like ethanol.
-
Incubate the reaction mixture at room temperature with gentle shaking for 24-72 hours.
-
Monitor the progress of the reaction using TLC or GC analysis.
-
Once the reaction is complete, add a filter aid (e.g., Celite®) to the mixture and filter to remove the yeast cells.
-
Saturate the filtrate with sodium chloride and extract with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation.
Protocol 2: Chemical Catalytic Reduction using a Noyori-type Catalyst
This protocol is a general procedure for the asymmetric hydrogenation of β-keto esters using a Ru-BINAP catalyst.
Materials:
-
This compound
-
[RuCl₂((R)-BINAP)] or [RuCl₂((S)-BINAP)]
-
Methanol (degassed)
-
Hydrogen gas (high purity)
-
High-pressure autoclave
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with this compound and the Ru-BINAP catalyst (e.g., 1 mol%).
-
Add degassed methanol to dissolve the reactants.
-
Seal the autoclave and remove it from the glovebox.
-
Purge the autoclave with hydrogen gas several times before pressurizing to the desired pressure (e.g., 4-100 atm).
-
Heat the reaction to the desired temperature (e.g., 25-80 °C) and stir for the required time (typically several hours).
-
Monitor the reaction by taking aliquots (if the setup allows) and analyzing by GC or HPLC.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflows for biocatalytic and chemical catalytic reductions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid asymmetric reduction of ethyl 4-chloro-3-oxobutanoate using a thermostabilized mutant of ketoreductase ChKRED20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stabilizing Ethyl 4-Oxobutanoate During Experimental Workup
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing the decomposition of ethyl 4-oxobutanoate during experimental workup. By implementing the recommended procedures, researchers can significantly improve the yield and purity of their target compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound decomposition during workup?
A1: The principal decomposition pathway for this compound during aqueous workup is the hydrolysis of the ethyl ester to form 4-oxobutanoic acid. This reaction is catalyzed by both acidic and basic conditions and is accelerated by heat.
Q2: Why is it crucial to neutralize the reaction mixture carefully?
A2: Both residual acid and excess base can catalyze the hydrolysis of the ester. A careful and mild neutralization step is essential to bring the aqueous phase to a pH as close to neutral as possible, thereby minimizing the rate of hydrolysis.
Q3: Can I use a strong base like sodium hydroxide to neutralize an acidic reaction mixture?
A3: It is strongly discouraged to use strong bases like sodium hydroxide. This can lead to rapid saponification (base-catalyzed hydrolysis) of the ester, significantly reducing the product yield. A mild base such as sodium bicarbonate is the preferred neutralizing agent.
Q4: Are there other potential side reactions to be aware of during the workup of this compound?
A4: Besides hydrolysis, the aldehyde functional group in this compound could potentially undergo self-condensation (an aldol reaction), especially in the presence of strong bases. However, under standard, carefully controlled workup conditions with mild bases and low temperatures, this is generally not a significant competing side reaction.
Q5: How can I confirm if my product has decomposed?
A5: Decomposition to 4-oxobutanoic acid can be detected by techniques such as NMR spectroscopy (disappearance of the ethyl ester signals and appearance of a carboxylic acid proton), and TLC (the carboxylic acid will have a different Rf value, often streaking on the plate). The presence of the carboxylic acid can also lead to issues during purification, such as difficulty in removing it from the desired ester.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low product yield after workup | Ester Hydrolysis (Saponification): The workup was performed under acidic or basic conditions, or at an elevated temperature. | - Neutralize the reaction mixture with a mild base like saturated sodium bicarbonate solution. - Perform all aqueous extraction steps at a low temperature (e.g., using an ice bath). - Minimize the contact time between the organic layer containing the product and the aqueous phase. |
| Product is contaminated with a more polar impurity (visible on TLC) | Formation of 4-oxobutanoic acid: Incomplete neutralization or prolonged exposure to non-neutral pH during workup. | - Ensure thorough washing with saturated sodium bicarbonate solution to remove all acidic residues. - If the impurity persists, a gentle wash with a very dilute, cold acid solution could be attempted, but this risks further hydrolysis. - Purification by column chromatography is often necessary to separate the ester from the carboxylic acid. |
| Difficulty in separating organic and aqueous layers | Emulsion formation: Vigorous shaking during extraction, especially in the presence of acidic or basic residues. | - Use gentle inversions instead of vigorous shaking during the extraction process. - Addition of brine (saturated NaCl solution) can help to break up emulsions. - If an emulsion persists, allowing it to stand for a longer period or passing it through a bed of Celite may be effective. |
Impact of pH and Temperature on Ester Hydrolysis
The rate of hydrolysis of esters like this compound is significantly influenced by both pH and temperature. The following table provides a qualitative summary of these effects.
| Condition | Relative Rate of Hydrolysis | Rationale |
| Strongly Acidic (pH < 3) | High | Acid-catalyzed hydrolysis is significant. The ester oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. |
| Mildly Acidic (pH 4-6) | Moderate | The rate of acid-catalyzed hydrolysis decreases as the concentration of H₃O⁺ decreases. |
| Neutral (pH ~7) | Low | The uncatalyzed hydrolysis by water is slow. |
| Mildly Basic (pH 8-10) | Moderate | Base-catalyzed hydrolysis (saponification) begins to be significant as the concentration of the hydroxide nucleophile increases. |
| Strongly Basic (pH > 11) | High | The rate of saponification is high due to the high concentration of the potent hydroxide nucleophile. |
| Low Temperature (0-5 °C) | Slower | The rate of all chemical reactions, including hydrolysis, is reduced at lower temperatures. |
| Room Temperature (~25 °C) | Moderate | A baseline rate of hydrolysis will occur depending on the pH. |
| Elevated Temperature (>40 °C) | Faster | The rate of hydrolysis is significantly increased at higher temperatures, regardless of the pH. |
Experimental Protocol: Standard Workup for this compound
This protocol outlines a standard procedure for the workup of a reaction mixture containing this compound, designed to minimize its decomposition.
1. Quenching and Initial Extraction: a. Cool the reaction mixture to 0-5 °C in an ice bath. b. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic components. Continue addition until gas evolution ceases. c. Transfer the mixture to a separatory funnel. d. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) (3 x volume of the aqueous layer).
2. Washing: a. Combine the organic extracts. b. Wash the combined organic layer with saturated aqueous sodium bicarbonate solution (1 x volume of the organic layer). c. Wash the organic layer with brine (saturated aqueous NaCl solution) (1 x volume of the organic layer) to aid in the removal of water and break any emulsions.
3. Drying and Solvent Removal: a. Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). b. Filter off the drying agent. c. Remove the solvent under reduced pressure using a rotary evaporator, keeping the bath temperature low (ideally below 40 °C).
4. Purification: a. The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the primary decomposition pathway and the recommended experimental workflow.
Catalyst Selection for Optimizing Ethyl 4-Oxobutanoate Reactions: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of ethyl 4-oxobutanoate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic methods for synthesizing this compound?
A1: The synthesis of this compound is primarily achieved through two main routes:
-
Esterification of 4-oxobutanoic acid: This is a common method involving the reaction of 4-oxobutanoic acid with ethanol in the presence of an acid catalyst.[1]
-
Partial hydrogenation of diethyl succinate: This is a more challenging route that involves the selective reduction of one of the ester groups of diethyl succinate. This method is less documented and achieving high selectivity can be difficult.
Q2: Which catalysts are recommended for the esterification of 4-oxobutanoic acid to this compound?
A2: For the esterification route, strong acid catalysts are typically used. Common choices include:
-
Concentrated sulfuric acid (H₂SO₄)[1]
-
p-Toluenesulfonic acid (p-TsOH)[1]
-
Solid acid catalysts, which can simplify purification.
Q3: What are the main challenges in the synthesis of this compound via partial hydrogenation of diethyl succinate?
A3: The primary challenge is controlling the selectivity of the reaction. Diethyl succinate can be easily over-reduced to byproducts such as ethyl 4-hydroxybutanoate, γ-butyrolactone (GBL), or 1,4-butanediol (BDO). Finding a catalyst that selectively hydrogenates only one ester group while leaving the other intact is an ongoing area of research.
Q4: Are there any biocatalytic methods for reactions involving this compound?
A4: Yes, biocatalysts have been used in reactions involving derivatives of this compound. For instance, stereoselective carbonyl reductases have been employed for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to produce chiral hydroxyesters, which are valuable pharmaceutical precursors.[1] This highlights the potential for enzymatic methods in achieving high selectivity in related reactions.
Troubleshooting Guides
Problem 1: Low Yield of this compound in Esterification Reactions
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase the reaction time. - Increase the catalyst loading. - Use a Dean-Stark apparatus to remove water and drive the equilibrium towards the product. |
| Loss of Product During Workup | - Ensure complete extraction from the aqueous layer by using a suitable organic solvent and performing multiple extractions. - Dry the organic extracts thoroughly before solvent removal to avoid hydrolysis of the ester. |
| Side Reactions | - Optimize the reaction temperature to minimize the formation of byproducts. - Use a milder acid catalyst if significant charring or degradation is observed. |
| Poor Quality Reagents | - Ensure that the 4-oxobutanoic acid and ethanol are of high purity and anhydrous. Moisture will inhibit the esterification reaction. |
Problem 2: Formation of Byproducts in Hydrogenation Reactions
| Possible Cause | Suggested Solution |
| Over-reduction of the Ester | - Screen different catalysts and supports to find one with higher selectivity for the partial hydrogenation. - Optimize the reaction conditions, including temperature, pressure, and reaction time, to favor the formation of the desired product. Lower temperatures and pressures generally favor partial hydrogenation. |
| Formation of γ-Butyrolactone (GBL) | - This can occur through the intramolecular cyclization of ethyl 4-hydroxybutanoate, which is an intermediate in the reduction. - Adjusting the catalyst and reaction conditions may help to minimize the formation of this byproduct. |
| Catalyst Deactivation | - Catalyst deactivation can be caused by coking, poisoning, or sintering of the active metal. - Perform catalyst characterization before and after the reaction to understand the deactivation mechanism. - Consider catalyst regeneration protocols if applicable. |
Data Presentation
Due to the limited availability of direct quantitative data for the synthesis of this compound, the following table summarizes catalyst performance for the related reaction of diethyl succinate hydrogenation to other C4 chemicals. This data can serve as a starting point for catalyst selection and optimization studies.
Table 1: Catalyst Performance in the Hydrogenation of Diethyl Succinate (Analogous Reactions)
| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Key Products | Reference |
| CuO-ZnO-Al₂O₃ | - | 200-220 | 4.0-6.0 | 1,4-Butanediol | [2] |
| Cu/SiO₂ | SiO₂ | 160 | 8 | 1,3-Propanediol (from diethyl malonate) | [3] |
| Pd-Re | ZrO₂ | 160 | 15 | 1,4-Butanediol |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-(4-butylphenyl)-4-oxobutanoate via Friedel-Crafts Acylation and Esterification (Model Protocol)
This protocol for a substituted analog illustrates the general procedure for the synthesis of similar compounds.
Step 1: Friedel-Crafts Acylation
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (AlCl₃).
-
Add a suitable inert solvent, such as nitrobenzene or 1,2-dichloroethane, and cool the mixture in an ice bath.
-
A mixture of butylbenzene and succinic anhydride is added dropwise from the dropping funnel to the stirred suspension of aluminum chloride.
-
After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to approximately 60°C for several hours.
-
After cooling, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
The product, 4-(4-butylphenyl)-4-oxobutanoic acid, is extracted with an organic solvent like diethyl ether or ethyl acetate.
-
The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization.[1]
Step 2: Esterification
-
In a round-bottom flask equipped with a reflux condenser, dissolve the 4-(4-butylphenyl)-4-oxobutanoic acid obtained from Step 1 in an excess of absolute ethanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the excess ethanol is removed by distillation under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude ester can be purified by column chromatography on silica gel.[1]
Mandatory Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Hydrogenation of Diethyl Malonate to 1,3-Propanediol Over Ga-Promoted Cu/SiO2 Catalysts With Enhanced Activity and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Solvent effects on the keto-enol equilibrium of ethyl 4-oxobutanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the solvent effects on the keto-enol equilibrium of β-ketoesters, with a focus on ethyl 4-oxobutanoate and its analogs.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I not seeing distinct keto and enol peaks in my ¹H NMR spectrum?
A1: This issue can arise from several factors:
-
Rapid Tautomerization: While generally slow on the NMR timescale, certain conditions can accelerate the keto-enol interconversion, leading to broadened or coalesced peaks.[1][2] This can be influenced by temperature, pH (acidic or basic impurities), or the presence of certain catalysts.
-
Troubleshooting:
-
Ensure your sample and NMR solvent are neutral and free of acidic or basic impurities.
-
Acquire the spectrum at a lower temperature to slow down the interconversion rate.
-
-
-
Low Concentration of One Tautomer: In some solvents, the equilibrium may heavily favor one tautomer, making the peaks of the minor tautomer difficult to distinguish from the baseline noise.
-
Troubleshooting:
-
Increase the concentration of your sample.
-
Use a higher field NMR spectrometer for better signal-to-noise resolution.
-
Choose a solvent known to favor the less abundant tautomer to confirm its presence. For instance, non-polar solvents tend to stabilize the enol form.[3]
-
-
Q2: My calculated equilibrium constant (Keq) is inconsistent across different measurements of the same sample. What could be the cause?
A2: Inaccurate Keq values often stem from issues with NMR data acquisition and processing.
-
Inaccurate Peak Integration: The calculation of Keq is highly dependent on the accurate integration of the signals corresponding to the keto and enol forms.[4][5]
-
Troubleshooting:
-
Ensure proper phasing and baseline correction of your spectrum before integration.
-
Integrate multiple, well-resolved peaks for both tautomers and compare the results to ensure consistency. For example, for ethyl acetoacetate, you can compare the ratio of the enol vinyl proton to the keto methylene protons.[2][5]
-
Be cautious of overlapping peaks from the solvent or impurities.
-
-
-
Sample Not at Equilibrium: The keto-enol tautomerization can be a relatively slow process. If the NMR spectrum is acquired before the equilibrium is established, the measured ratio of tautomers will be incorrect.[6][7]
-
Troubleshooting:
-
Allow the sample to equilibrate for a sufficient amount of time after preparation before acquiring the spectrum. This time can vary depending on the solvent and temperature.
-
Acquire spectra at different time points to ensure the peak integrals are stable.
-
-
Q3: The chemical shifts of my keto and enol peaks are different from what is reported in the literature. Should I be concerned?
A3: Minor variations in chemical shifts are common and can be influenced by several factors.
-
Solvent Effects: The chemical shifts of both keto and enol protons are sensitive to the solvent environment.[4]
-
Concentration and Temperature: Changes in sample concentration and temperature can also lead to shifts in the resonance frequencies.
-
Troubleshooting:
-
Focus on the relative positions and splitting patterns of the peaks for assignment rather than relying solely on absolute chemical shift values.
-
For comparison with literature data, ensure that the solvent, concentration, and temperature are as close as possible to the reported conditions.
-
-
Q4: How does the choice of solvent affect the keto-enol equilibrium?
A4: Solvents play a crucial role in determining the position of the keto-enol equilibrium.[4][8]
-
Non-polar Solvents: In non-polar solvents (e.g., hexane, carbon tetrachloride), the enol form is often favored. This is because the enol can form a stable intramolecular hydrogen bond, which is not disrupted by the solvent.[3][9]
-
Polar Aprotic Solvents: In polar aprotic solvents (e.g., DMSO, acetone), the more polar keto form is generally favored. These solvents can solvate the keto tautomer effectively.[3][8]
-
Polar Protic Solvents: Polar protic solvents (e.g., water, methanol) can act as both hydrogen bond donors and acceptors. They can disrupt the intramolecular hydrogen bond of the enol and form intermolecular hydrogen bonds with both the keto and enol forms, often shifting the equilibrium towards the keto form.[3]
Experimental Data
While specific quantitative data for this compound is not extensively published, the following table provides representative data for the closely related compound, ethyl acetoacetate, illustrating the typical solvent effects on the keto-enol equilibrium.
| Solvent | Dielectric Constant (ε) | % Enol Form | Keq ([enol]/[keto]) |
| Hexane | 1.9 | ~46% | ~0.85 |
| Carbon Tetrachloride | 2.2 | ~33% | ~0.49 |
| Benzene | 2.3 | ~19% | ~0.23 |
| Diethyl Ether | 4.3 | ~27% | ~0.37 |
| Chloroform | 4.8 | ~15% | ~0.18 |
| Acetone | 21 | ~7% | ~0.08 |
| Methanol | 33 | ~11% | ~0.12 |
| Water | 80 | <1% | <0.01 |
Note: These are approximate values and can vary with temperature and concentration.
Experimental Protocols
Protocol: Determination of Keto-Enol Equilibrium Constant using ¹H NMR Spectroscopy
-
Sample Preparation:
-
Prepare solutions of this compound (or a similar β-ketoester) in a range of deuterated solvents (e.g., CDCl₃, (CD₃)₂CO, C₆D₆, CD₃OD) at a consistent concentration (e.g., 0.1 M).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Ensure the NMR tubes are clean and dry to avoid contamination.
-
-
Equilibration:
-
Allow the prepared samples to equilibrate at a constant temperature (e.g., 25 °C) for at least 24 hours to ensure the keto-enol equilibrium is reached.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum for each sample using a spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
Set the spectral width to encompass all relevant proton signals (typically 0-15 ppm).
-
-
Data Processing and Analysis:
-
Process the raw data by applying Fourier transformation, phasing, and baseline correction.
-
Identify the characteristic signals for the keto and enol tautomers. For a compound like this compound, you would look for:
-
Keto form: Protons alpha to the ketone and ester carbonyls.
-
Enol form: The vinylic proton and the enolic hydroxyl proton.
-
-
Integrate the well-resolved signals corresponding to each tautomer. For example, integrate the signal for the vinylic proton of the enol form and a methylene proton signal of the keto form.
-
Calculate the percentage of the enol form using the following equation: % Enol = [Integral(enol) / (Integral(enol) + (Integral(keto) / N))] * 100 where N is the number of protons giving rise to the integrated keto signal.
-
Calculate the equilibrium constant (Keq): Keq = [enol] / [keto] = (Integral(enol)) / (Integral(keto) / N)
-
Visualizations
Caption: The equilibrium between the keto and enol tautomers of a β-ketoester.
Caption: Workflow for determining the keto-enol equilibrium constant via ¹H NMR.
Caption: The effect of solvent polarity on the keto-enol equilibrium position.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Keto-enol equilibrium [sites.science.oregonstate.edu]
- 3. organic chemistry - Why is enol content higher in non-polar solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. cores.research.asu.edu [cores.research.asu.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Monitoring Ethyl 4-Oxobutanoate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of reactions involving ethyl 4-oxobutanoate using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: How can I use TLC to monitor the progress of my this compound reaction?
A1: TLC is a quick and effective method to qualitatively track the consumption of your starting material and the formation of your product. By spotting the reaction mixture alongside your starting material on a TLC plate at different time intervals, you can visualize the progress of the reaction.[1][2] As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot for the product will appear and intensify.[1] A co-spot, where the reaction mixture and starting material are spotted in the same lane, can help confirm the identity of the starting material spot.[2]
Q2: What is a good starting solvent system for developing a TLC for this compound?
A2: A common and effective starting point for many organic compounds, including esters like this compound, is a mixture of ethyl acetate and a non-polar solvent like hexanes or heptane.[3][4] You can start with a ratio of 20-30% ethyl acetate in hexanes and adjust the polarity based on the initial result. If your starting material or product is highly polar and remains at the baseline, you may need to increase the proportion of ethyl acetate or even add a small amount of a more polar solvent like methanol.
Q3: My TLC spots are streaking. What could be the cause and how can I fix it?
A3: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: The most common cause is applying too much sample to the plate. Try diluting your sample before spotting it.[5][6]
-
Compound Acidity/Basicity: If your compound is acidic or basic, it can interact strongly with the silica gel, causing streaking. Adding a small amount of acetic acid or formic acid (for acidic compounds) or triethylamine (for basic compounds) to your developing solvent can help produce sharper spots.[5][6]
-
Incomplete Drying: Ensure the solvent from your spotting solution has completely evaporated before placing the plate in the developing chamber.
Q4: I don't see any spots on my TLC plate after development. What should I do?
A4: This issue can arise from a few common problems:
-
Insufficient Concentration: Your sample may be too dilute. Try spotting the same location multiple times, allowing the solvent to dry between each application, to concentrate the sample on the plate.[5]
-
Lack of UV Activity: this compound and similar aliphatic esters may not be strongly UV-active. You will likely need to use a visualization stain.
-
Volatility: If your compound is highly volatile, it may have evaporated from the plate during development.[5]
-
Improper Staining: Ensure you are using an appropriate stain and that it is fresh. A potassium permanganate stain or a p-anisaldehyde stain are often effective for visualizing esters and aldehydes.
Q5: How can GC be used to get quantitative data on my reaction's progress?
A5: Gas Chromatography (GC) is a powerful technique for quantitative analysis of volatile compounds like this compound. By taking aliquots of your reaction at different times and analyzing them by GC, you can determine the relative concentrations of your starting material and product. The area under each peak in the chromatogram is proportional to the amount of that compound present.[7][8] For accurate quantification, it is best to use an internal standard.
Q6: What are some common issues I might face when analyzing my reaction mixture by GC?
A6: Common GC issues include:
-
Peak Tailing or Fronting: This can be caused by column degradation, active sites in the injector or column, or sample overload.
-
Ghost Peaks: These are peaks that appear in your chromatogram even when no sample is injected. They are often due to contamination in the carrier gas, septum bleed, or carryover from a previous injection.
-
Poor Resolution: If your peaks are not well-separated, you may need to optimize your temperature program (e.g., use a slower ramp rate) or select a different GC column with a more suitable stationary phase.
-
Irreproducible Retention Times: Fluctuations in carrier gas flow rate, oven temperature, or injection technique can lead to inconsistent retention times.
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by TLC
-
Prepare the TLC Chamber: Pour a small amount (0.5-1 cm depth) of your chosen developing solvent (e.g., 30% ethyl acetate in hexanes) into a developing chamber. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber and let it equilibrate.
-
Prepare the TLC Plate: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes on the origin line for your starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).
-
Spot the Plate:
-
SM Lane: Using a capillary tube, spot a dilute solution of your starting material on the leftmost mark.
-
Co Lane: Spot the starting material on the center mark. Then, without letting the spot enlarge too much, spot the reaction mixture directly on top of the starting material spot.
-
Rxn Lane: Spot the reaction mixture on the rightmost mark.
-
-
Develop the Plate: Carefully place the TLC plate in the equilibrated chamber, ensuring the origin line is above the solvent level.[1] Cover the chamber and allow the solvent to ascend the plate.
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp if your compounds are UV-active. Subsequently, use an appropriate stain (e.g., potassium permanganate or p-anisaldehyde) to visualize the spots. Circle the spots with a pencil.
-
Analyze the Results: Compare the spots in the 'Rxn' lane to the 'SM' lane. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.
Protocol 2: Quantitative Analysis by GC
-
Sample Preparation: At desired time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Quench the reaction if necessary (e.g., by adding a small amount of a suitable quenching agent). Dilute the aliquot with an appropriate solvent (e.g., ethyl acetate) to a concentration suitable for GC analysis. If using an internal standard, add a known amount to the diluted sample.
-
GC Instrument Setup:
-
Column: A standard non-polar or medium-polarity column (e.g., DB-5, HP-5ms) is often suitable for analyzing ethyl esters.
-
Injector: Set the injector temperature to a value that ensures rapid vaporization of your sample without causing degradation (e.g., 250 °C).
-
Oven Program: A temperature ramp is typically used. For example, start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Detector: A Flame Ionization Detector (FID) is commonly used and provides good sensitivity for organic compounds. Set the detector temperature higher than the final oven temperature (e.g., 280 °C).
-
Carrier Gas: Use a high-purity carrier gas such as helium or hydrogen at a constant flow rate.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis: Identify the peaks corresponding to your starting material and product based on their retention times (which should be determined by injecting pure standards). Integrate the area of each peak. The percentage conversion can be calculated from the relative peak areas.
Data Presentation
Table 1: Illustrative TLC Data for a Hypothetical Reaction
| Compound | Rf Value (30% Ethyl Acetate in Hexanes) | Visualization |
| Starting Material (e.g., a precursor to this compound) | 0.6 | UV active, stains with KMnO4 |
| This compound (Product) | 0.4 | Stains with KMnO4 and p-anisaldehyde |
Note: Rf values are dependent on the specific TLC plate, solvent system, and experimental conditions. These values should be determined experimentally.
Table 2: Illustrative GC Retention Times
| Compound | Retention Time (min) |
| This compound | 8.5 |
| Starting Material (e.g., a precursor) | 10.2 |
Note: Retention times are highly dependent on the GC column, temperature program, and carrier gas flow rate. The values above are for illustrative purposes only and must be determined experimentally using pure standards.
Visualizations
Caption: Workflow for monitoring this compound reactions using TLC and GC.
Caption: Troubleshooting decision tree for common TLC and GC issues.
References
- 1. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 2. How To [chem.rochester.edu]
- 3. community.wvu.edu [community.wvu.edu]
- 4. biotage.com [biotage.com]
- 5. silicycle.com [silicycle.com]
- 6. chembam.com [chembam.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Analysis results of GC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Scaling up the synthesis of ethyl 4-oxobutanoate for industrial applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial-scale synthesis of ethyl 4-oxobutanoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound?
A1: The most common and economically viable industrial route for the synthesis of this compound (also known as monoethyl succinate) is the direct, selective monoesterification of succinic anhydride with ethanol.[1][2] An alternative, though less direct, route involves the partial catalytic hydrogenation of diethyl maleate.
Q2: What is the main byproduct of concern during the synthesis of this compound via esterification?
A2: The primary side product in the esterification of succinic anhydride with ethanol is diethyl succinate, which results from the further esterification of the desired monoester. Unreacted succinic acid can also be present if the succinic anhydride starting material contains moisture or is hydrolyzed during the process.
Q3: Is a catalyst always necessary for the monoesterification of succinic anhydride?
A3: While the reaction can proceed without a catalyst, particularly at elevated temperatures, the use of a catalyst is standard in industrial settings to enhance the reaction rate and improve selectivity towards the monoester. The product itself, being an acid, can exhibit some autocatalytic activity.
Q4: What types of catalysts are typically used for the industrial synthesis of this compound?
A4: For industrial-scale production, solid acid catalysts such as Amberlyst 15® are often employed.[1] These catalysts are advantageous as they are easily separated from the reaction mixture, minimizing downstream purification efforts. Other potential catalysts include strong mineral acids like sulfuric acid, though these may require a neutralization step during workup.
Q5: How can the formation of the diethyl succinate byproduct be minimized?
A5: To favor the formation of the monoester, it is crucial to control the stoichiometry of the reactants. Using a moderate excess of ethanol is common, but a large excess can drive the reaction towards the formation of the diester. Reaction time and temperature also play a significant role; shorter reaction times and milder temperatures generally favor monoesterification.
Q6: What are the recommended methods for purifying this compound at an industrial scale?
A6: The primary method for purifying this compound on a large scale is vacuum distillation.[2] This technique effectively separates the desired monoester from the higher-boiling diethyl succinate and any non-volatile succinic acid.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using techniques like GC or HPLC to determine the optimal reaction time. - Increase Catalyst Loading: If using a solid acid catalyst, a higher loading can increase the reaction rate. - Elevate Temperature: Gradually increase the reaction temperature while monitoring for an increase in the formation of diethyl succinate. |
| Catalyst Deactivation | - Regenerate or Replace Catalyst: Solid acid catalysts can lose activity over time. Follow the manufacturer's instructions for regeneration or replace with a fresh catalyst. - Ensure Anhydrous Conditions: Water can deactivate certain catalysts. Use anhydrous ethanol and ensure the reactor is dry. |
| Equilibrium Limitation | - Remove Water: Although water is not a direct product of the ring-opening esterification of the anhydride, its presence from the starting materials can lead to the formation of succinic acid and shift the equilibrium. Consider using a Dean-Stark trap or a pervaporation membrane if succinic acid is the starting material. |
Problem 2: High Levels of Diethyl Succinate Byproduct
| Potential Cause | Suggested Solution |
| Excessive Ethanol | - Optimize Stoichiometry: Reduce the molar ratio of ethanol to succinic anhydride. A 3:1 molar ratio has been used effectively in some protocols.[1] |
| Prolonged Reaction Time | - Shorter Reaction Batches: Once the optimal conversion to the monoester is achieved, stop the reaction to prevent further esterification. |
| High Reaction Temperature | - Lower Reaction Temperature: Operate at the lowest temperature that provides a reasonable reaction rate to improve selectivity for the monoester. |
Problem 3: Presence of Succinic Acid in the Final Product
| Potential Cause | Suggested Solution |
| Hydrolysis of Succinic Anhydride | - Use Anhydrous Reagents: Ensure that the ethanol and any solvents used are anhydrous. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent moisture from the air from entering the reactor. |
| Incomplete Conversion of Succinic Acid (if used as starting material) | - Increase Reaction Time/Temperature: Drive the esterification to completion. - Catalyst: Ensure an appropriate catalyst and loading are used. |
| Inefficient Purification | - Optimize Distillation Parameters: Adjust the vacuum pressure and temperature during distillation to ensure effective separation of this compound from the non-volatile succinic acid. - Aqueous Wash: An alkaline wash (e.g., with a sodium bicarbonate solution) during the workup can remove acidic impurities. |
Experimental Protocols
Representative Industrial Synthesis of this compound via Monoesterification
This protocol is a representative example for industrial-scale synthesis and should be adapted and optimized for specific plant capabilities.
1. Reactor Setup and Charging:
-
A glass-lined or stainless steel reactor equipped with a mechanical stirrer, heating/cooling jacket, reflux condenser, and a port for sampling is used.
-
The reactor is charged with succinic anhydride and a solid acid catalyst (e.g., Amberlyst 15®).
-
Anhydrous ethanol is then added to the reactor.
2. Reaction:
-
The reaction mixture is heated to reflux with vigorous stirring. A typical molar ratio of ethanol to succinic anhydride is around 3:1.[1]
-
The reaction progress is monitored periodically by taking samples and analyzing them by gas chromatography (GC) to determine the relative amounts of succinic anhydride, this compound, and diethyl succinate.
-
The reaction is typically run for several hours until the desired conversion to the monoester is achieved.
3. Catalyst Removal:
-
Once the reaction is complete, the mixture is cooled.
-
The solid acid catalyst is removed by filtration.
4. Purification:
-
The crude product is subjected to vacuum distillation.
-
The initial fraction, primarily containing excess ethanol, is collected first.
-
The temperature and vacuum are then adjusted to distill the this compound.
-
The higher-boiling fraction, containing diethyl succinate, and the non-volatile residue, containing any succinic acid, remain in the distillation flask.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the synthesis of this compound. Note that these values can vary significantly based on the specific industrial setup and process optimization.
| Parameter | Value | Reference |
| Reactants | Succinic Anhydride, Ethanol | [1] |
| Catalyst | Amberlyst 15® | [1] |
| Ethanol:Succinic Anhydride Molar Ratio | 3:1 | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | ~3 hours | [1] |
| Typical Yield of Monoester | >95% (selectivity) | Inferred from similar processes |
| Primary Byproduct | Diethyl Succinate | |
| Purification Method | Vacuum Distillation | [2] |
Visualizations
Caption: Workflow for the industrial synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of Ethyl 4-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for the characterization of ethyl 4-oxobutanoate, a significant intermediate in various synthetic processes. The selection of an appropriate analytical technique is crucial for ensuring the purity, identity, and quality of this compound in research and development. This document outlines the principles, experimental protocols, and performance characteristics of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Introduction to this compound
This compound (C₆H₁₀O₃) is a carboxylic ester and an aldehyde, playing a role as a metabolite.[1][2][3] Its characterization is essential to control the quality of downstream products. Due to its chemical structure, which includes a reactive aldehyde group and an ester functional group, specific analytical considerations are necessary.
Comparison of Analytical Techniques
The primary analytical methods for the characterization and quantification of this compound and related keto esters include chromatographic and spectroscopic techniques. The choice of method depends on the analytical objective, such as purity determination, impurity profiling, or quantitative analysis.
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of GC-FID, HPLC-UV, and Quantitative NMR (qNMR) for the analysis of small organic molecules like this compound. The data presented is a representative compilation based on validation studies of structurally similar esters and keto compounds, as specific validation reports for this compound are not extensively available in the public domain.[4][5][6][7][8][9]
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Linearity (R²) | > 0.999[10] | > 0.999[11] | Applicable |
| Limit of Detection (LOD) | 5 - 50 ng/mL[5] | 0.2 - 7.5 ng/g[6] | Dependent on sample concentration and instrument |
| Limit of Quantification (LOQ) | 15 - 200 ng/mL[5] | 1 - 25 ng/g[6] | Dependent on sample concentration and instrument |
| Accuracy (% Recovery) | 90.3 - 109.7%[5] | 93.8 - 107%[6] | High accuracy, directly traceable to SI units[12] |
| Precision (%RSD) | < 10%[5] | < 10%[6] | < 1% |
| Specificity | High, based on retention time | Moderate to High, dependent on chromatographic resolution | High, based on unique chemical shifts |
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable results. Below are representative experimental protocols for the analysis of this compound.
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile compounds.[13][14][15][16][17] For this compound, GC with a Flame Ionization Detector (GC-FID) is a common method for quantitative analysis due to its robustness and sensitivity to organic compounds.[7][9][18][19]
Experimental Protocol: GC-FID
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A polar capillary column, such as a DB-WAX or FFAP, is recommended for the analysis of esters. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 10 °C/min.
-
Final hold: Hold at 240 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split or splitless injection depending on the concentration).
-
Sample Preparation: Dilute the sample in a suitable solvent such as ethyl acetate or dichloromethane to a concentration within the linear range of the instrument. An internal standard (e.g., undecane) can be used for improved quantitative accuracy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and analysis of a wide range of compounds, including those that are not sufficiently volatile for GC.[13][14][15][16][17] For β-keto esters like this compound, reverse-phase HPLC with UV detection can be challenging due to keto-enol tautomerism, which can lead to poor peak shapes.[20] Using mixed-mode chromatography or optimizing mobile phase conditions (e.g., temperature and pH) can mitigate these issues.[20]
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often preferred.
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a low percentage of Solvent B, and gradually increase to elute the analyte.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C to improve peak shape by accelerating tautomeric interconversion.[20]
-
Detection Wavelength: 210 nm (due to the carbonyl chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to an appropriate concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity determination of organic compounds.[21][22][23] Quantitative NMR (qNMR) can provide highly accurate purity values without the need for a specific reference standard of the analyte.[12][21][22][23][24]
Experimental Protocol: ¹H-NMR
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in a precise volume of the deuterated solvent containing a known amount of an internal standard (e.g., maleic acid or dimethyl sulfone).
-
Acquisition Parameters for qNMR:
-
Pulse Angle: 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., >250:1 for accurate integration).[21]
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate the characteristic signals of this compound and the internal standard. The purity is calculated based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the sample and the internal standard.[21]
-
Mandatory Visualizations
Experimental and Logical Workflows
The following diagrams, created using Graphviz, illustrate the workflows for the analytical characterization of this compound.
Conclusion
The characterization of this compound can be effectively achieved using a combination of chromatographic and spectroscopic techniques. GC-FID offers high sensitivity and is well-suited for routine quantitative analysis of this volatile ester. HPLC-UV provides an alternative for samples that may not be amenable to GC, although challenges related to tautomerism need to be addressed. qNMR stands out as a primary method for purity determination, offering high accuracy and traceability. The choice of the most appropriate method will depend on the specific analytical requirements, including the need for quantitative data, impurity profiling, and structural confirmation. For comprehensive characterization, a multi-technique approach is often the most robust strategy.
References
- 1. This compound | C6H10O3 | CID 82395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 10138-10-0 | KAA13810 | Biosynth [biosynth.com]
- 3. This compound (CHEBI:87282) [ebi.ac.uk]
- 4. Quantitative ester analysis in cachaca and distilled spirits by gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. Validation gas chromatography-fid method for analysis of ethanol content in vinegar | Journal of Halal Product and Research (JHPR) [e-journal.unair.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. ptfarm.pl [ptfarm.pl]
- 10. scielo.org.co [scielo.org.co]
- 11. researchgate.net [researchgate.net]
- 12. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 13. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 14. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 17. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 18. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. globalresearchonline.net [globalresearchonline.net]
- 20. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 21. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 22. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 23. emerypharma.com [emerypharma.com]
- 24. pubsapp.acs.org [pubsapp.acs.org]
Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl 4-oxobutanoate
For researchers, scientists, and professionals in drug development, understanding the structural nuances of organic molecules is paramount. Mass spectrometry serves as a cornerstone analytical technique, providing invaluable insights into a compound's structure through its unique fragmentation pattern. This guide offers a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of ethyl 4-oxobutanoate, a bifunctional molecule containing both an ester and an aldehyde moiety.
This compound, with a molecular weight of 130.14 g/mol , presents a fascinating case for fragmentation analysis due to the interplay between its two functional groups. The fragmentation patterns are primarily governed by established mechanisms such as alpha-cleavage and McLafferty rearrangements, which are characteristic of esters and aldehydes. While a publicly available, detailed mass spectrum with relative abundances is not readily accessible, we can predict the major fragment ions based on these well-understood principles. This guide will explore these predicted pathways and compare them to the known fragmentation of similar monofunctional compounds, providing a robust framework for interpreting the mass spectrum of this compound and related structures.
Predicted Mass Spectrometry Data
The following table summarizes the predicted major fragment ions for this compound under electron ionization conditions. The relative abundance is a qualitative prediction based on the expected stability of the fragment ions.
| m/z | Proposed Fragment Ion | Proposed Structure | Fragmentation Pathway | Predicted Relative Abundance |
| 130 | [C₆H₁₀O₃]⁺• | [CH₃CH₂OC(=O)CH₂CH₂CHO]⁺• | Molecular Ion | Low |
| 101 | [C₅H₅O₂]⁺ | [OC(=O)CH₂CH₂CHO]⁺ | α-cleavage (loss of •CH₂CH₃) | Medium |
| 85 | [C₄H₅O₂]⁺ | [CH₂=C(OH)OCH₂CH₃]⁺• | McLafferty Rearrangement (ester) | High |
| 73 | [C₃H₅O₂]⁺ | [CH₂CH₂COOEt]⁺ | α-cleavage (loss of •CHO) | Medium |
| 55 | [C₃H₃O]⁺ | [CH₂=CH-C=O]⁺ | Secondary fragmentation | Medium |
| 45 | [C₂H₅O]⁺ | [OCH₂CH₃]⁺ | α-cleavage (loss of •COCH₂CH₂CHO) | High (often a base peak for ethyl esters) |
| 29 | [C₂H₅]⁺ | [CH₃CH₂]⁺ | α-cleavage | High |
| 29 | [CHO]⁺ | [CHO]⁺ | α-cleavage | Medium |
Comparative Fragmentation Analysis
The fragmentation of this compound is best understood by comparing it to simpler molecules containing either an ester or an aldehyde function.
-
Comparison with Ethyl Esters (e.g., Ethyl Butanoate): Simple ethyl esters typically show a prominent peak at m/z 45 due to the stable ethoxy cation ([OCH₂CH₃]⁺) and a peak corresponding to the loss of the ethoxy group. We predict a similar strong signal at m/z 45 for this compound. The McLafferty rearrangement, characteristic of esters with a γ-hydrogen, is also expected, leading to the fragment at m/z 85.
-
Comparison with Aldehydes (e.g., Butanal): Aliphatic aldehydes are known to undergo α-cleavage, resulting in the loss of a hydrogen atom (M-1) or the formyl radical (•CHO, M-29). For this compound, the loss of the formyl radical is a plausible pathway, leading to the fragment at m/z 101. A McLafferty rearrangement involving the aldehyde's γ-hydrogen is also possible, though it would compete with the ester's McLafferty rearrangement.
The presence of both functional groups in this compound leads to a more complex spectrum with competing fragmentation pathways. The relative abundance of the resulting ions will depend on the relative stability of the charged fragments and the activation energies of the different fragmentation routes.
Experimental Protocols
A general experimental protocol for obtaining the mass spectrum of this compound is provided below.
Sample Preparation: A dilute solution of this compound (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization (EI) source is typically used.
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 20-200.
Visualization of Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the predicted major fragmentation pathways of this compound.
A Comparative Guide to the Reactivity of Ethyl 4-oxobutanoate and Ethyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of ethyl 4-oxobutanoate and ethyl acetoacetate, two important keto esters in organic synthesis. The comparison focuses on key reactions central to carbon-carbon bond formation, including enolate generation, aldol condensation, Claisen condensation, and Michael addition. This document aims to provide an objective analysis supported by structural comparison and established principles of chemical reactivity, supplemented with experimental data where available.
Structural and Electronic Properties
This compound and ethyl acetoacetate are constitutional isomers with the molecular formula C₆H₁₀O₃. However, the placement of the keto group relative to the ester functionality leads to significant differences in their reactivity.
| Feature | This compound | Ethyl Acetoacetate |
| IUPAC Name | This compound | ethyl 3-oxobutanoate |
| Structure | ![Image of this compound structure] | ![Image of Ethyl acetoacetate structure] |
| Functional Groups | Aldehyde, Ester | Ketone, Ester |
| Most Acidic Protons | α to the aldehyde (C3) | α to both carbonyls (C2) |
| Estimated pKa of most acidic protons | ~16-18 (typical for aldehydes)[1][2][3] | ~11 (in water)[4] |
The key distinction lies in the nature of the carbonyl group adjacent to the most acidic protons. This compound possesses an aldehyde, while ethyl acetoacetate has a ketone. Protons alpha to an aldehyde are generally more acidic than those alpha to a ketone due to the lesser electron-donating effect of the hydrogen atom compared to an alkyl group.[2] However, in ethyl acetoacetate, the methylene protons at the C2 position are flanked by two carbonyl groups, leading to a significantly lower pKa and the formation of a highly stabilized enolate.
Enolate Formation and Stability
The formation of an enolate is a critical step in many reactions of carbonyl compounds. The acidity of the α-protons directly influences the ease of enolate formation.
Ethyl Acetoacetate: The α-protons at the C2 position are particularly acidic (pKa ≈ 11) due to the inductive effect of both adjacent carbonyl groups and the resonance stabilization of the resulting enolate, where the negative charge is delocalized over two oxygen atoms and one carbon atom.[4] This makes the formation of its enolate favorable with common bases like sodium ethoxide.
This compound: This molecule has two sets of α-protons. The protons at C3 (α to the aldehyde) are more acidic than those at C5 (α to the ester). The pKa of protons α to a typical aldehyde is in the range of 16-18.[1][2][3] While still acidic enough to be removed by a strong base, the resulting enolate is less stable than that of ethyl acetoacetate because the negative charge is delocalized over only one oxygen and one carbon atom.
The workflow for enolate formation can be visualized as follows:
Comparative Reactivity in Key Synthetic Reactions
The differences in enolate stability and the nature of the carbonyl groups dictate the relative reactivity of these two compounds in fundamental organic reactions.
Aldol Condensation
The aldol reaction involves the nucleophilic addition of an enolate to a carbonyl group.
-
Ethyl Acetoacetate: Can act as both an enolate donor and an acceptor. However, due to the high acidity of its α-protons, it readily forms an enolate and is an excellent nucleophile in mixed aldol reactions.[5]
-
This compound: Can also act as both a donor and an acceptor. As an acceptor, its aldehyde carbonyl is more electrophilic and less sterically hindered than the ketone carbonyl of ethyl acetoacetate, making it more reactive towards nucleophilic attack. As a donor, it can form an enolate at the C3 position. It has the potential to undergo intramolecular aldol condensation to form a five-membered ring, although this would be in competition with intermolecular reactions.[6][7]
Claisen Condensation
The Claisen condensation involves the reaction between two ester molecules to form a β-keto ester.
-
Ethyl Acetoacetate: Does not undergo a standard self-Claisen condensation as it is already a β-keto ester. It can, however, participate in mixed Claisen condensations as the nucleophilic component.
-
This compound: The protons α to the ester at C5 are not sufficiently acidic to be readily removed by typical bases like sodium ethoxide for an efficient intermolecular Claisen condensation. Stronger, non-nucleophilic bases like LDA would be required. Intramolecularly, if the molecule were a diester, a Dieckmann condensation could occur to form a cyclic β-keto ester.[8][9]
Michael Addition
In a Michael addition, a nucleophile adds to an α,β-unsaturated carbonyl compound.
-
Ethyl Acetoacetate: The highly stabilized enolate of ethyl acetoacetate is an excellent Michael donor. It readily undergoes conjugate addition to a wide range of Michael acceptors.[10][11]
-
This compound: The enolate derived from the C3 protons can also act as a Michael donor. However, due to its lower stability, it may be less reactive than the enolate of ethyl acetoacetate.
Experimental Protocols
Protocol 1: Alkylation of Ethyl Acetoacetate (Acetoacetic Ester Synthesis)
Objective: To synthesize an α-alkylated β-keto ester.
Materials:
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Ethyl acetoacetate
-
Alkyl halide (e.g., ethyl bromide)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
-
Ethyl acetoacetate is added dropwise to the stirred sodium ethoxide solution at room temperature to form the sodium enolate.
-
The alkyl halide is then added, and the mixture is heated to reflux for several hours.
-
After cooling, the reaction mixture is poured into water, and the product is extracted with diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by fractional distillation.
Protocol 2: Michael Addition of Ethyl Acetoacetate to an α,β-Unsaturated Ketone
Objective: To synthesize a 1,5-dicarbonyl compound.
Materials:
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Ethyl acetoacetate
-
α,β-Unsaturated ketone (e.g., methyl vinyl ketone)
-
Diethyl ether
-
Dilute hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of sodium ethoxide in anhydrous ethanol, ethyl acetoacetate is added dropwise with stirring.
-
The α,β-unsaturated ketone is then added slowly to the enolate solution at a low temperature (e.g., 0 °C).
-
The reaction mixture is stirred at room temperature for several hours.
-
The mixture is then neutralized with dilute hydrochloric acid.
-
The product is extracted with diethyl ether.
-
The organic extract is washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the product is purified by chromatography or distillation.
Summary of Comparative Reactivity
| Reaction | This compound | Ethyl Acetoacetate | Key Differentiating Factors |
| Enolate Formation | Forms a singly stabilized enolate at C3 (α to aldehyde). Requires a strong base. | Forms a highly stable, doubly resonance-stabilized enolate at C2. Readily formed with common bases. | Stability of the resulting enolate. |
| Aldol Condensation | Good electrophile (aldehyde). Can act as a nucleophile. Potential for intramolecular reaction. | Good nucleophile. Can act as an electrophile (ketone). | Electrophilicity of the carbonyl group and potential for intramolecular reaction in this compound. |
| Claisen Condensation | Not favored due to the low acidity of protons α to the ester. | Does not undergo self-condensation. Can act as a nucleophile in mixed Claisen reactions. | Acidity of protons alpha to the ester group. |
| Michael Addition | Can act as a Michael donor, but the enolate is less stable. | Excellent Michael donor due to the formation of a highly stabilized enolate.[10][11] | Stability and nucleophilicity of the enolate. |
Conclusion
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ch21: Acidity of alpha hydrogens [chem.ucalgary.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. Michael Addition/intramolecular cyclization, ethyl 4-chloro-3-oxobutanoate, nitroalkenes, 4-(1-substituted-2-nitroethyl)-5-ethoxyfuran-3(2H)-one, Cupreine Base - Buchler GmbH [buchler-gmbh.com]
- 6. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 9. This compound | C6H10O3 | CID 82395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Ethyl 3-[ethyl(formyl)amino]propanoate | C8H15NO3 | CID 91159637 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Ethyl 4-Oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-oxobutanoate is a valuable bifunctional molecule serving as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its aldehyde and ester functionalities provide versatile handles for a wide range of chemical transformations. This guide provides a comparative overview of several prominent synthetic routes to this compound, offering detailed experimental protocols and a summary of key performance indicators to aid researchers in selecting the most suitable method for their specific needs.
Visualizing the Synthetic Pathways
The following diagram illustrates the primary synthetic strategies discussed in this guide, showcasing the precursor materials and the target molecule.
Caption: Synthetic pathways to this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the different synthetic routes to this compound. Please note that some data are derived from analogous reactions due to the limited availability of direct experimental results for every conceivable route.
| Route | Starting Material(s) | Key Reagents | Reaction Time (h) | Temperature (°C) | Yield (%) | Key Advantages | Key Disadvantages |
| Route 1: Rosenmund Reduction | Succinic Anhydride, Ethanol | Thionyl Chloride, H₂, Pd/BaSO₄, Quinoline | 6-12 | 25-140 | 60-70 (estimated) | High selectivity to the aldehyde, well-established reaction. | Requires handling of thionyl chloride and hydrogen gas, catalyst poisoning can be sensitive. |
| Route 2: Hydroformylation | Ethyl Acrylate | CO, H₂, Rh-based catalyst (e.g., Rh(CO)₂(acac)/ligand) | 4-24 | 80-120 | 50-80 (estimated) | Atom-economical, direct conversion. | Requires high-pressure equipment, regioselectivity can be an issue. |
| Route 3: Oxidation | γ-Butyrolactone, Ethanol | PCC or other mild oxidizing agents | 2-6 | 25 | 70-85 (estimated) | Readily available starting material, mild reaction conditions. | Use of stoichiometric chromium reagents can be environmentally unfriendly. |
Experimental Protocols
Route 1: Rosenmund Reduction of Ethyl Succinyl Chloride
This route involves the initial formation of monoethyl succinate, followed by conversion to the acid chloride and subsequent selective reduction.
Step 1a: Synthesis of Monoethyl Succinate
-
Materials: Succinic anhydride (1 mol), absolute ethanol (2.5 mol), concentrated sulfuric acid (catalytic amount).
-
Procedure: In a round-bottom flask equipped with a reflux condenser, dissolve succinic anhydride in ethanol. Add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux for 4 hours. After cooling, the excess ethanol is removed under reduced pressure. The crude monoethyl succinate is purified by distillation.
Step 1b: Synthesis of Ethyl Succinyl Chloride
-
Materials: Monoethyl succinate (1 mol), thionyl chloride (1.2 mol).
-
Procedure: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap. Add monoethyl succinate to the flask and cool it in an ice bath. Slowly add thionyl chloride dropwise. After the addition is complete, allow the reaction to warm to room temperature and then heat at 60°C for 2 hours, or until gas evolution ceases. The excess thionyl chloride is removed by distillation, and the resulting ethyl succinyl chloride is purified by vacuum distillation.
Step 1c: Rosenmund Reduction to this compound
-
Materials: Ethyl succinyl chloride (1 mol), 5% Pd/BaSO₄ (0.1 g per 1 g of acid chloride), quinoline (catalyst poison), anhydrous toluene, hydrogen gas.
-
Procedure: In a three-necked flask equipped with a mechanical stirrer, a gas inlet, and a reflux condenser connected to a gas outlet, suspend the Pd/BaSO₄ catalyst and a small amount of quinoline in anhydrous toluene. Heat the mixture to reflux while bubbling a stream of hydrogen gas through it. Add a solution of ethyl succinyl chloride in anhydrous toluene dropwise to the refluxing mixture. Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the catalyst, and remove the solvent under reduced pressure. The crude this compound is purified by vacuum distillation.[1][2][3][4]
Route 2: Hydroformylation of Ethyl Acrylate
This method directly converts ethyl acrylate to the target aldehyde in a single step.
-
Materials: Ethyl acrylate (1 mol), Rh(CO)₂(acac) (catalyst), a phosphine or phosphite ligand, syngas (CO/H₂), and a suitable solvent (e.g., toluene).
-
Procedure: In a high-pressure autoclave, charge the rhodium catalyst precursor and the ligand under an inert atmosphere. Add the solvent and ethyl acrylate. Seal the reactor, purge with syngas, and then pressurize to the desired pressure (e.g., 20-50 bar). Heat the reaction mixture to the target temperature (e.g., 100°C) with vigorous stirring. Maintain a constant pressure by feeding syngas as it is consumed. After the reaction time, cool the reactor to room temperature and vent the excess gas. The product is isolated by fractional distillation of the reaction mixture.[5][6][7][8]
Route 3: Oxidation of Ethyl 4-hydroxybutanoate
This route begins with the ring-opening of γ-butyrolactone followed by oxidation of the resulting primary alcohol.
Step 3a: Synthesis of Ethyl 4-hydroxybutanoate
-
Materials: γ-Butyrolactone (1 mol), absolute ethanol (excess), concentrated sulfuric acid (catalytic amount).
-
Procedure: In a round-bottom flask, mix γ-butyrolactone with a large excess of absolute ethanol. Add a catalytic amount of concentrated sulfuric acid. Heat the mixture at reflux for 12-24 hours. After cooling, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Remove the excess ethanol under reduced pressure. The crude ethyl 4-hydroxybutanoate can be purified by distillation.
Step 3b: Oxidation to this compound
-
Materials: Ethyl 4-hydroxybutanoate (1 mol), pyridinium chlorochromate (PCC) (1.5 mol), dichloromethane (solvent).
-
Procedure: In a fume hood, suspend PCC in dichloromethane in a round-bottom flask. To this stirred suspension, add a solution of ethyl 4-hydroxybutanoate in dichloromethane dropwise. The reaction is exothermic and may require cooling to maintain room temperature. Stir the mixture for 2-4 hours, monitoring the reaction by TLC. Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. The filtrate is concentrated under reduced pressure, and the crude this compound is purified by vacuum distillation.
Workflow for Method Selection
The choice of a synthetic route depends on several factors including the availability of starting materials, the scale of the synthesis, and the available equipment. The following diagram provides a logical workflow for selecting the most appropriate method.
Caption: Decision workflow for selecting a synthetic route.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Rosenmund reduction - Wikipedia [en.wikipedia.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. RESEARCH.FI [research.fi]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Ethyl 4-Oxobutanoate Purity by HPLC Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients and other complex molecules. Ethyl 4-oxobutanoate, a versatile building block, is no exception. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the validation of this compound purity against other analytical techniques, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method is highly effective in separating the target compound from potential impurities.
This protocol outlines a standard procedure for the purity analysis of this compound using reversed-phase HPLC.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound sample
-
Reference standard of this compound (if available)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid or Formic acid (for mobile phase modification)
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water. A common starting point is a 50:50 (v/v) mixture, which can be adjusted to optimize separation. For improved peak shape, 0.1% phosphoric acid or formic acid can be added to the aqueous component.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (as this compound lacks a strong chromophore, a low UV wavelength is necessary)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working solution of 0.1 mg/mL by diluting with the mobile phase.
-
Filter the working solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Run the analysis for a sufficient time to allow for the elution of the main peak and any potential impurities.
-
Identify the peak corresponding to this compound by comparing its retention time with that of a reference standard (if available).
-
Calculate the purity of the sample by determining the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques can also be employed for the purity assessment of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are common alternatives.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile compounds like esters.[1] It offers high separation efficiency and provides structural information from the mass spectrum, which is invaluable for identifying unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for a reference standard of the impurity itself.[2] It is particularly useful for identifying and quantifying both expected and unexpected impurities.[2][3]
Data Presentation and Comparison
To illustrate the comparative performance, the following table summarizes hypothetical data from the analysis of a synthesized batch of this compound using HPLC, GC-MS, and ¹H NMR.
| Parameter | HPLC | GC-MS | ¹H NMR |
| Purity of this compound (%) | 98.5 | 98.3 | 98.6 |
| Detected Impurity 1 (%) | 1.2 (at RRT 1.5) | 1.3 (at RRT 1.4) | 1.1 |
| Detected Impurity 2 (%) | 0.3 (at RRT 2.1) | 0.4 (at RRT 2.3) | 0.3 |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% | ~0.3% |
| Analysis Time per Sample (min) | 20 | 30 | 10 |
RRT = Relative Retention Time
The hypothetical data suggests that all three techniques provide comparable purity assessments for the main component. However, they offer different advantages:
-
HPLC provides a reliable and precise quantification of the main component and known impurities.
-
GC-MS offers higher sensitivity for volatile impurities and provides structural information for their identification.
-
¹H NMR allows for the quantification of impurities without the need for specific reference standards and gives a comprehensive structural profile of the sample.
For routine quality control where the impurity profile is known, HPLC is often the method of choice due to its robustness and reproducibility. For impurity profiling and identification, a combination of GC-MS and NMR spectroscopy provides a more comprehensive analysis.
Conclusion
The validation of this compound purity is effectively achieved using HPLC, offering a reliable and reproducible method for quality control. However, for a comprehensive understanding of the impurity profile, especially during process development and for regulatory submissions, orthogonal techniques such as GC-MS and NMR spectroscopy are invaluable. The choice of analytical method should be guided by the specific requirements of the analysis, including the need for quantitation, sensitivity, and impurity identification. By combining the strengths of these techniques, researchers can ensure the highest quality of their chemical intermediates, leading to more reliable and reproducible scientific outcomes.
References
A Comparative Guide to the X-ray Crystallography of Ethyl 4-Oxobutanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the X-ray crystallographic data of various ethyl 4-oxobutanoate derivatives. It is designed to assist researchers in understanding the structural nuances of this important class of compounds, which are valuable intermediates in organic synthesis and drug discovery. This document summarizes key crystallographic parameters, details experimental protocols, and offers a comparative look at alternative analytical techniques.
Structural Analysis of this compound Derivatives: A Comparative Overview
This guide focuses on a selection of these derivatives to highlight the structural diversity within this chemical family. The presented data is essential for structure-activity relationship (SAR) studies and for the rational design of novel molecules with desired chemical and biological properties.
Crystallographic Data Summary
The following table summarizes key crystallographic data for a selection of this compound derivatives, allowing for a direct comparison of their solid-state structures.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| Ethyl 4-(2-oxobenzothiazolin-3-yl)butanoate | C₁₃H₁₅NO₃S | Monoclinic | P2₁/n | 4.952(1) | 22.001(3) | 11.961(2) | 94.03(2) | 1300.0(3) | 4 | [1][2] |
| Ethyl (Z)-(4-oxo-4-phenylbut-2-en-2-yl)glycinate | C₁₄H₁₇NO₃ | Monoclinic | P2₁/n | 11.1445(7) | 8.0401(4) | 15.833(3) | 108.14(1) | 1345.1(1) | 4 | [3][4] |
Note: Crystallographic data for other derivatives such as those containing thiophene, furan, and pyridine moieties are subjects of ongoing research and will be added as they become publicly available.[5][6][7]
Experimental Protocols
Detailed experimental procedures are critical for the reproducibility of scientific findings. This section outlines the general synthesis, crystallization, and X-ray diffraction protocols employed for the structural analysis of this compound derivatives.
Synthesis and Crystallization of Ethyl 4-(2-oxobenzothiazolin-3-yl)butanoate
A solution of 2-oxobenzothiazoline (0.002 mol) in absolute ethanol (30 ml) is treated with sodium (0.002 mol). After stirring for one hour, the solvent is evaporated. The resulting solid is dissolved in dimethylformamide, and ethyl 4-chlorobutanoate (0.002 mol) is added. The mixture is refluxed for 4 hours. Upon cooling and addition of ice-water, the precipitate is collected, washed, dried, and recrystallized from hexane to yield single crystals suitable for X-ray diffraction.[1][2]
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature (e.g., 293 K) using Mo Kα radiation (λ = 0.71073 Å). The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1][3][4]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and structural elucidation of this compound derivatives.
Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of this compound derivatives.
Alternative Analytical Techniques
While X-ray crystallography provides definitive structural information in the solid state, other analytical techniques offer complementary data, particularly regarding the behavior of these molecules in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. ¹H and ¹³C NMR are routinely used to confirm the successful synthesis of this compound derivatives and to study their solution-state conformation and dynamics. For example, the presence of tautomers (keto-enol forms) in solution can be readily identified and quantified by NMR, an aspect not visible in a single crystal structure.[8][9][10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound derivatives, characteristic absorption bands for the ester and ketone carbonyl groups, as well as other functional groups in the substituents, can be observed. This technique is particularly useful for monitoring the progress of a reaction and confirming the presence of key functional groups in the final product.[8][11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. This data is crucial for confirming the identity of the synthesized derivative and for identifying any impurities or byproducts.[8][12]
The following diagram illustrates the logical relationship between the synthesis and the various analytical techniques used for characterization.
Caption: Relationship between synthesis and analytical characterization techniques for this compound derivatives.
References
- 1. openaccess.hacettepe.edu.tr [openaccess.hacettepe.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. PubChemLite - Ethyl 3-oxo-4-(thiophen-2-yl)butanoate (C10H12O3S) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. 577776-75-1|Ethyl 4-(furan-2-yl)-3-oxobutanoate|BLD Pharm [bldpharm.com]
- 8. This compound | C6H10O3 | CID 82395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl 4-hydroxy-3-oxobutanoate | C6H10O4 | CID 13335342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Spectroscopic Data of Ethyl 4-oxobutanoate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for ethyl 4-oxobutanoate and its homologous analogs: mthis compound, propyl 4-oxobutanoate, and butyl 4-oxobutanoate. A thorough understanding of the spectral characteristics of these compounds is essential for their synthesis, identification, and quality control in various research and development applications, including their use as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, Infrared Spectroscopy, and Mass Spectrometry) for this compound and its analogs. This allows for a direct comparison of the influence of the alkyl ester group on the spectral properties of the 4-oxobutanoate scaffold.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)
| Compound | –CH₃ (ester) | –OCH₂– (ester) | –CH₂CH₂– (ester) | –CH₂C(O)– | –C(O)CH₂– | –CHO |
| Mthis compound | 3.70 (s, 3H) | - | - | 2.85 (t, 2H) | 2.60 (t, 2H) | 9.80 (s, 1H) |
| This compound | 1.25 (t, 3H) | 4.15 (q, 2H) | - | 2.83 (t, 2H) | 2.78 (t, 2H) | 9.79 (t, 1H) |
| Propyl 4-oxobutanoate (Predicted) | 0.94 (t, 3H) | 4.04 (t, 2H) | 1.66 (sext, 2H) | 2.82 (t, 2H) | 2.77 (t, 2H) | 9.78 (s, 1H) |
| Butyl 4-oxobutanoate (Predicted) | 0.93 (t, 3H) | 4.08 (t, 2H) | 1.63 (quin, 2H) | 2.81 (t, 2H) | 2.76 (t, 2H) | 9.77 (s, 1H) |
Note: Predicted data is based on computational models and should be confirmed with experimental data.
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)
| Compound | –CH₃ (ester) | –OCH₂– (ester) | –CH₂CH₂– (ester) | –CH₂CH₂CH₃ (ester) | –C(O)O– | –CH₂C(O)– | –C(O)CH₂– | –CHO |
| Mthis compound | 51.8 | - | - | - | 173.1 | 38.9 | 27.8 | 201.7 |
| This compound | 14.2 | 60.8 | - | - | 172.6 | 39.0 | 27.9 | 201.8 |
| Propyl 4-oxobutanoate (Predicted) | 10.4 | 66.5 | 22.0 | - | 172.7 | 39.1 | 28.0 | 201.9 |
| Butyl 4-oxobutanoate (Predicted) | 13.7 | 64.7 | 30.6 | 19.2 | 172.8 | 39.2 | 28.1 | 202.0 |
Note: Predicted data is based on computational models and should be confirmed with experimental data.
Table 3: Infrared (IR) Spectroscopic Data (neat, cm⁻¹)
| Compound | C=O (Aldehyde) | C=O (Ester) | C-O (Ester) | C-H (Aldehyde) |
| Mthis compound | ~1730 | ~1740 | ~1170 | ~2720, ~2820 |
| This compound | 1728 | 1736 | 1178 | 2725, 2824 |
| Propyl 4-oxobutanoate | ~1730 | ~1738 | ~1175 | ~2720, ~2820 |
| Butyl 4-oxobutanoate | ~1730 | ~1737 | ~1172 | ~2720, ~2820 |
Table 4: Mass Spectrometry Data (Electron Ionization, m/z)
| Compound | Molecular Ion [M]⁺ | [M-OR]⁺ | [COOR]⁺ | Base Peak |
| Mthis compound | 116 | 85 | 59 | 59 |
| This compound | 130 | 85 | 73 | 45 |
| Propyl 4-oxobutanoate | 144 | 85 | 87 | 43 |
| Butyl 4-oxobutanoate | 158 | 85 | 101 | 57 |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a general guideline and may require optimization based on the specific instrumentation and sample characteristics.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse width: 30°
-
Spectral width: -5 to 220 ppm
-
Broadband proton decoupling was applied.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with a standard Fourier transform, phase correction, and baseline correction.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample was placed between two sodium chloride (NaCl) plates.
-
Instrumentation: An FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector was used.
-
Data Acquisition:
-
Number of scans: 32
-
Resolution: 4 cm⁻¹
-
Spectral range: 4000-400 cm⁻¹
-
-
Data Processing: A background spectrum of the clean NaCl plates was acquired and subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute the sample to approximately 1 mg/mL in dichloromethane.
-
Instrumentation: A GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) and a quadrupole mass analyzer was used.
-
GC Conditions:
-
Injector temperature: 250 °C
-
Oven program: Start at 50 °C for 2 min, then ramp to 250 °C at 10 °C/min, and hold for 5 min.
-
Carrier gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: 35-350 m/z.
-
Ion source temperature: 230 °C.
-
Quadrupole temperature: 150 °C.
-
Workflow and Data Analysis
The general workflow for the spectroscopic analysis of this compound and its analogs is depicted in the following diagram.
Caption: General workflow for the synthesis, purification, spectroscopic analysis, and data interpretation of this compound and its analogs.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of ethyl 4-oxobutanoate and structurally related esters. Due to the limited availability of direct experimental data on this compound, this document focuses on a predictive comparison based on the known biological activities of similar molecules, including other succinate and keto esters. The information presented is intended to guide further research and hypothesis-driven experimentation in the field of drug discovery and development.
Comparative Analysis of Biological Activities
The biological activities of this compound and its related esters are diverse, with potential applications ranging from antimicrobial and antifungal to anti-inflammatory and cytotoxic agents. The presence of the ester and keto functional groups, as well as the length of the carbon chain, significantly influences their biological profiles.
Antimicrobial and Antifungal Activity
Several studies have highlighted the antimicrobial and antifungal potential of keto esters and succinate esters. The mechanism of action is often attributed to their ability to interfere with microbial metabolic pathways or cellular structures.
Key Findings:
-
Novel keto ester derivatives have been synthesized and shown to possess significant antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungal strains.[1]
-
Specific β-keto ester analogs of N-(3-oxo-hexanoyl)-l-homoserine lactone have been designed as potential quorum-sensing inhibitors, a mechanism that could circumvent traditional antibiotic resistance.[2]
-
Monoesters of succinic acid have demonstrated bioactivity against Candida albicans, Aspergillus niger, Escherichia coli, and Proteus mirabilis, with the activity being dependent on the nature of the substituents.
Cytotoxic Activity
The cytotoxic potential of these esters is of significant interest for anticancer research. The structure of the ester, including the alcohol and acid moieties, plays a crucial role in its cytotoxic profile.
Key Findings:
-
While direct cytotoxic data for this compound is scarce, analysis of its parent compound, succinic acid, and its diethyl ester, diethyl succinate, provides insight. Succinic acid has shown selective anticancer activity, while diethyl succinate is generally considered to have low toxicity.[3] This suggests that the cytotoxic profile of this compound may lie between these two compounds.[3]
-
The ethyl ester group could modulate physicochemical properties like cell permeability and metabolic stability, which in turn would affect its cytotoxic potential.[3]
Anti-inflammatory Activity
Succinate itself is a known signaling molecule in inflammation.[4] Esters of succinic acid can modulate inflammatory responses, making them potential candidates for the development of anti-inflammatory drugs.
Key Findings:
-
Diethyl succinate can modulate the polarization and activation of microglial cells, reducing mitochondrial fission and the levels of reactive oxygen species (ROS), thereby exerting a protective effect against inflammation in primary microglial cells.
-
The anti-inflammatory effects of succinate are mediated, in part, through the succinate receptor 1 (SUCNR1), which is a G protein-coupled receptor.[5]
Data Presentation
The following tables summarize the available quantitative data for the biological activities of various esters related to this compound. It is important to note that direct comparative data under identical experimental conditions is limited.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound/Ester Type | Microorganism | MIC Value | Reference |
| β-Keto Ester 8 | Agrobacterium tumefaciens | 0.08 mg/mL | [4] |
| β-Keto Ester 8 | Staphylococcus aureus | 0.32 mg/mL | [4] |
| β-Keto Ester 3 | Various Strains | 0.08 - 0.63 mg/mL | [4] |
| Ketone-selenoester K1 | Staphylococcus aureus | 0.39 - 1.56 µM | [3] |
| Ketone-selenoester K7 | Staphylococcus aureus | 0.39 - 1.56 µM | [3] |
| Ketone-selenoester K8 | Staphylococcus aureus | 0.39 - 1.56 µM | [3] |
| Substituted benzyl 4-kethexanoates | C. albicans, A. niger, E. coli, P. mirabilis | Variable (µg/mL) | [5] |
| Succinic Acid | S. aureus | 0.31 mg/mL | [6] |
| Succinic Acid | P. fluorescens | 0.63 mg/mL | [6] |
Table 2: Cytotoxic Activity (IC50)
| Compound/Ester Type | Cell Line | IC50 Value | Reference |
| Succinic Acid | CAKI-2, ACHN (renal cancer) | Significantly reduced viability at 25 µM and 50 µM | [3] |
| Diethyl Succinate | Not specified | Negative for cytotoxicity | [3] |
| Keto-sugar compound 2 | Cancer cell lines | 0.24 - 0.56 µM | [1] |
| Nerolidol (sesquiterpene) | Leishmania amazonensis | 0.008 mM | [1] |
| (+)-limonene (monoterpene) | Leishmania amazonensis | 0.549 mM | [1] |
Table 3: Anti-inflammatory Activity (IC50)
| Compound/Ester Type | Assay | IC50 Value | Reference |
| Diethyl Succinate | ROS Production in primary microglia | Reduction at 5 mM | [7] |
| Isonicotinate 5 | ROS Inhibition | 1.42 ± 0.1 µg/mL | [8] |
| Ibuprofen (standard) | ROS Inhibition | 11.2 ± 1.9 µg/mL | [8] |
| 1-Methylhydantoin cinnamic imide 4 | COX-1 Inhibition | 37 ± 4 µM | [9] |
| 1-Methylhydantoin cinnamic imide 4 | COX-2 Inhibition | 126 ± 12 µM | [9] |
| Chalcone-based derivative 5 | COX-2 Inhibition | 0.18–0.34 μM | [10] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
WST-1 Cytotoxicity Assay
This colorimetric assay measures cell proliferation and viability. The reduction of the tetrazolium salt WST-1 to a colored formazan compound by metabolically active cells is quantified spectrophotometrically.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of culture medium.
-
Compound Treatment: Add various concentrations of the test compound to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be above 600 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.
Broth Microdilution Antimicrobial Susceptibility Assay (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of a substance that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Serial Dilution of Test Compound: Perform a two-fold serial dilution of the test compound in the broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
LPS-Induced Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 105 cells/mL and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: The amount of nitrite is proportional to the amount of NO produced. Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Visualization of Pathways and Workflows
Signaling Pathways
The following diagrams illustrate key signaling pathways relevant to the biological activities of succinate and its esters.
References
- 1. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ketone- and Cyano-Selenoesters to Overcome Efflux Pump, Quorum-Sensing, and Biofilm-Mediated Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation, Identification and Antibacterial Mechanism of the Main Antibacterial Component from Pickled and Dried Mustard (Brassica juncea Coss. var. foliosa Bailey) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Diethyl succinate - Wikipedia [en.wikipedia.org]
- 10. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Theoretical and Experimental Spectral Data for Ethyl 4-Oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of theoretical and experimental spectral data for ethyl 4-oxobutanoate (C₆H₁₀O₃), a carboxylic ester relevant in various chemical syntheses.[1][2] The objective is to offer a comprehensive analytical overview, aiding in structural elucidation and quality control. The comparison covers ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Workflow for Spectral Data Comparison
The following diagram illustrates the logical workflow for comparing theoretical predictions with experimental spectroscopic data.
Caption: Workflow for comparing theoretical and experimental spectral data.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule.
Table 1: Comparison of Theoretical and Experimental ¹H NMR Data
| Assignment (Proton) | Theoretical Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm)[1] | Multiplicity |
| -CH₃ (Ethyl) | 1.25 | 1.2 | Triplet |
| -CH₂- (Ethyl) | 4.15 | 4.1 | Quartet |
| -CH₂- (C2 of butanoate) | 2.60 | 2.5 | Triplet |
| -CH₂- (C3 of butanoate) | 2.80 | 2.7 | Triplet |
| -CHO (Aldehyde) | 9.80 | 9.7 | Singlet |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is used to determine the number of non-equivalent carbons and their chemical environments.
Table 2: Comparison of Theoretical and Experimental ¹³C NMR Data
| Assignment (Carbon) | Theoretical Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm)[1] |
| -CH₃ (Ethyl) | 14.2 | 13.9 |
| -CH₂- (Ethyl) | 60.8 | 60.4 |
| -CH₂- (C2 of butanoate) | 28.0 | 27.8 |
| -CH₂- (C3 of butanoate) | 38.0 | 37.7 |
| C=O (Ester) | 173.0 | 172.5 |
| C=O (Aldehyde) | 201.0 | 200.8 |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.
Table 3: Comparison of Theoretical and Experimental IR Data
| Functional Group | Vibrational Mode | **Theoretical Wavenumber (cm⁻¹) ** | Experimental Wavenumber (cm⁻¹)[1] | Intensity |
| Aldehyde C-H | Stretch | 2820, 2720 | 2825, 2720 | Medium |
| Alkyl C-H | Stretch | 2980-2850 | 2980-2870 | Medium-Strong |
| Ester C=O | Stretch | 1735 | 1730 | Strong |
| Aldehyde C=O | Stretch | 1725 | 1720 | Strong |
| C-O | Stretch | 1250-1150 | 1240-1170 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular weight of this compound is 130.14 g/mol .[1]
Table 4: Comparison of Theoretical and Experimental Mass Spectrometry Data
| Theoretical m/z | Proposed Fragment Ion | Experimental m/z[1] |
| 130 | [M]⁺ (Molecular Ion) | 130 |
| 101 | [M - C₂H₅]⁺ | 101 |
| 85 | [M - OC₂H₅]⁺ | 85 |
| 73 | [COOC₂H₅]⁺ | 73 |
| 57 | [C₃H₅O]⁺ | 57 |
| 45 | [OC₂H₅]⁺ | 45 |
| 29 | [C₂H₅]⁺ | 29 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[3] Tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3] The solution was then transferred to a 5 mm NMR tube.
-
Instrument Setup and Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.[3]
-
Data Processing: A Fourier transform was applied to the acquired Free Induction Decay (FID). The resulting spectrum was phase-corrected, baseline-corrected, and calibrated to the TMS peak at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, the neat liquid sample was prepared by placing a single drop of the compound on a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[4] A second salt plate was placed on top to create a thin, uniform capillary film.[4]
-
Data Acquisition: A background spectrum of the clean salt plates was acquired to account for atmospheric CO₂ and water vapor. The sample was then placed in the spectrometer's sample compartment, and the IR spectrum was recorded, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument's software automatically ratioed the sample spectrum against the background to generate the final transmittance or absorbance spectrum.[4]
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer, often via a gas chromatography (GC) system for separation from any impurities.
-
Ionization: Electron Ionization (EI) was used, where the sample molecules were bombarded with high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged fragments were accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
Detection: A detector recorded the abundance of each fragment at its specific m/z value, generating the mass spectrum.
References
Safety Operating Guide
Proper Disposal of Ethyl 4-oxobutanoate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of Ethyl 4-oxobutanoate, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood.[1] Always wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a laboratory coat.[1][2] this compound is a flammable liquid and should be kept away from heat, sparks, open flames, and hot surfaces.[3]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is to collect it as hazardous chemical waste for removal by a licensed waste disposal contractor or your institution's Environmental Health and Safety (EHS) department.[2] Do NOT dispose of this compound down the sink or in regular trash. [2]
Waste Collection:
-
Container Selection: Designate a specific, leak-proof container for flammable organic waste.[2] The container must be chemically compatible with organic esters; a glass or suitable plastic container is recommended.[2] Ensure the container has a tightly fitting cap.[4]
-
Labeling: Clearly label the container as "Hazardous Waste," "Flammable Organic Liquid," and list the full chemical name: "this compound."[2] If mixing with other compatible organic solvent waste, maintain a comprehensive list of all components and their approximate percentages on the label.[2][4]
-
Filling: Do not overfill liquid waste containers. Allow for at least 25% headspace to accommodate expansion of liquids and vapors.[5]
Storage:
-
Segregation: Store the sealed waste container in a designated satellite accumulation area.[2]
-
Location: Keep the waste container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[3]
-
Compatibility: Store away from incompatible materials such as strong oxidizing agents.[3]
Disposal of Empty Containers:
Empty containers that previously held this compound must also be handled with care.[2] These containers should be triple rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate should be collected as hazardous waste.[4] After rinsing, the original label should be fully defaced, and the container can be disposed of in the regular trash or recycled according to your institution's guidelines.[4][6]
Spill Management:
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or cat litter.[1] For larger spills, contain the spill and then absorb it.[7] The absorbed material should be collected in a suitable container, sealed, and disposed of as hazardous chemical waste.[1][7] Ensure the spill area is well-ventilated, preferably within a fume hood, and wear appropriate PPE during cleanup.[1]
Quantitative Data Summary
| Property | Value | Source |
| Physical State | Liquid | |
| Flash Point | 43 °C / 109.4 °F (for a similar ester) | [3] |
| Boiling Point | 62 °C / 143.6 °F @ 11 mmHg (for a similar ester) | [3] |
| Purity | 95% |
Disposal Workflow
The proper disposal of this compound follows a clear logical workflow designed to ensure safety and compliance. The following diagram illustrates this decision-making process.
References
Essential Guide to Handling Ethyl 4-oxobutanoate: Personal Protective Equipment and Safety Protocols
For Immediate Reference: Key Safety and Handling Information for Ethyl 4-oxobutanoate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring personal safety and proper experimental conduct.
Physical and Chemical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₃ | [1] |
| Appearance | Light yellow liquid | [2] |
| Boiling Point | 62 °C / 143.6 °F @ 11 mmHg | [2] |
| Flash Point | 43 °C / 109.4 °F | [2] |
| Specific Gravity | 0.980 | [2] |
Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. This chemical is known to cause skin, eye, and respiratory irritation.[3]
Minimum PPE Requirements:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4]
-
Skin Protection:
-
Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[4] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[6]
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial to minimize exposure and environmental impact.
Handling and Storage Protocol:
-
Receiving: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong acids, strong bases, and strong oxidizing agents.[4] Keep away from heat, sparks, and open flames.[2]
-
Dispensing: Use with adequate ventilation, preferably within a chemical fume hood.[4] Avoid contact with eyes, skin, and clothing.[4]
-
Post-Handling: Wash hands thoroughly after handling.[4]
The workflow for the safe handling of this compound is illustrated below.
Caption: Step-by-step handling process for this compound.
Disposal Plan:
All waste materials, including empty containers and contaminated absorbents, must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed chemical waste container.
-
Disposal: Dispose of the contents and container to an approved waste disposal plant.[2] This may involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[6]
The following diagram outlines the chemical waste disposal process.
Caption: General workflow for the disposal of chemical waste.
Emergency Procedures
Immediate and appropriate action is required in the event of an emergency involving this compound.
First Aid Measures:
| Exposure Route | First Aid Protocol | Source |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. | [4] |
| Skin Contact | Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. | [4] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. DO NOT use mouth-to-mouth respiration. | [4] |
| Ingestion | Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. | [4] |
Spill and Fire Response:
-
Spills: Absorb the spill with an inert material, such as dry sand or earth, and then place it into a chemical waste container.[4] Avoid runoff into storm sewers and ditches.[4] Clean up spills immediately, using the appropriate protective equipment.[4] Remove all sources of ignition and provide ventilation.[4]
-
Fire: In case of fire, use water spray, dry chemical, carbon dioxide, or appropriate foam.[4] Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[4] Containers may explode when heated.[4]
The following flowchart provides a decision-making guide for emergency response.
Caption: Decision-making flowchart for emergency situations.
References
- 1. This compound | 10138-10-0 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Ethyl 4-chloro-3-oxobutanoate(638-07-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
